Propylbenzene-(CH2)2-COOH
描述
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Structure
3D Structure
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
InChI 键 |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)CCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(Propylphenyl)propanoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties of 3-(propylphenyl)propanoic acid and its structural isomers. Due to the limited availability of specific experimental data for the ortho-, meta-, and para-isomers of 3-(propylphenyl)propanoic acid, this document synthesizes information on the closely related and commercially available compound, 2-(4-n-propylphenyl)propanoic acid, alongside data from other relevant phenylpropanoic acid derivatives. The guide is intended to serve as a comprehensive resource, offering insights into the physicochemical characteristics, experimental protocols for property determination, and potential biological significance of this class of compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed, and logical workflows are visualized using Graphviz diagrams to aid in research and development.
Introduction
Arylpropanoic acids are a significant class of organic compounds, with many derivatives exhibiting important biological activities. A prominent example is the 2-arylpropanoic acid scaffold, which is the basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The compound of interest, 3-(propylphenyl)propanoic acid, and its isomers, belong to this broader family. Understanding their chemical properties is crucial for applications in medicinal chemistry, materials science, and other areas of chemical research.
This guide focuses on the isomers of 3-(propylphenyl)propanoic acid and the related compound 2-(4-n-propylphenyl)propanoic acid. The position of the propyl group on the phenyl ring (ortho, meta, or para) and the point of attachment of the propanoic acid chain significantly influence the molecule's physical and chemical behavior.
Physicochemical Properties
The chemical properties of 3-(propylphenyl)propanoic acid isomers are predicted to be similar to other alkyl-substituted phenylpropanoic acids. The presence of a carboxylic acid group imparts polarity and the capacity for hydrogen bonding, while the propylphenyl moiety contributes to the molecule's lipophilicity.
General Properties
The following table summarizes the key computed and available experimental data for 2-(4-n-propylphenyl)propanoic acid and related structures. Data for the specific isomers of 3-(propylphenyl)propanoic acid is largely unavailable in the current literature.
| Property | 2-(4-n-Propylphenyl)propanoic Acid | 3-(o-Tolyl)propanoic Acid | 3-(p-Tolyl)propanoic Acid | 3-Phenylpropanoic Acid |
| CAS Number | 3585-47-5[1][2] | 22084-89-5[3] | 1505-50-6[4][5] | 501-52-0 |
| Molecular Formula | C12H16O2[1][2] | C10H12O2[3] | C10H12O2[4][5] | C9H10O2 |
| Molecular Weight ( g/mol ) | 192.25[1][2] | 164.20[3] | 164.20[5] | 150.17 |
| Appearance | Pale Yellow Oil to Off-White Solid[1] | - | White flakes[5] | White crystalline solid |
| Melting Point (°C) | - | - | 113-120[5] | 45-48 |
| Boiling Point (°C) | - | - | - | 280 |
| Density (g/mL) | - | - | - | 1.071 at 25 °C |
| pKa | Not available | Not available | Not available | ~4.6 |
| Solubility | Not available | Not available | Soluble in methanol (B129727) and acetone; limited solubility in water.[4] | Soluble in water and alcohol. |
Note: Data for 3-phenylpropanoic acid is provided for baseline comparison.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of organic compounds. For 3-(propylphenyl)propanoic acid and its isomers, the following spectral characteristics are expected:
-
¹H NMR: Protons of the propyl group, aromatic protons on the phenyl ring (with splitting patterns dependent on the substitution pattern), and the aliphatic protons of the propanoic acid chain would be observed. The carboxylic acid proton typically appears as a broad singlet far downfield.
-
¹³C NMR: Distinct signals for the carbons of the propyl group, the aromatic carbons, the aliphatic carbons of the propanoic acid chain, and the carbonyl carbon of the carboxylic acid would be present.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch of the carbonyl group, and C-H stretches from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Experimental Protocols
This section outlines detailed methodologies for determining the key chemical properties of a novel carboxylic acid, such as the isomers of 3-(propylphenyl)propanoic acid.
Synthesis of 3-(Aryl)propanoic Acids
A common method for the synthesis of 3-arylpropanoic acids involves the Perkin reaction followed by reduction, or a Friedel-Crafts acylation followed by reduction.
Caption: Synthetic pathway for 3-(propylphenyl)propanoic acid.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate method for determining the melting point and enthalpy of fusion of a crystalline solid.[6][7][8]
-
Sample Preparation: A small amount of the purified crystalline compound (1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).
-
Thermal Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.[9]
Determination of pKa by Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration.[10]
-
Sample Preparation: A known mass of the carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed using a standardized protocol.[11][12][13][14]
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and organic solvents like ethanol, acetone, and diethyl ether.
-
Procedure: To a small test tube containing a measured amount of the compound (e.g., 25 mg), add the solvent in small portions (e.g., 0.25 mL) with vigorous shaking after each addition, up to a total volume (e.g., 0.75 mL).
-
Observation: The compound is classified as soluble if it completely dissolves. For acidic compounds, solubility in aqueous NaOH and NaHCO₃ is indicative of salt formation. The evolution of CO₂ gas upon addition of NaHCO₃ is a characteristic reaction of carboxylic acids.
Biological Activity and Signaling Pathways
Arylpropanoic acid derivatives are well-known for their biological activities, particularly as anti-inflammatory agents.[15] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.
General Workflow for Biological Activity Screening
Caption: Workflow for evaluating the biological activity of novel compounds.
Conclusion
This technical guide has compiled the available chemical and physical data for 3-(propylphenyl)propanoic acid and its isomers, with a primary focus on the related compound 2-(4-n-propylphenyl)propanoic acid due to data availability. The provided experimental protocols offer a solid foundation for researchers to characterize these and similar novel carboxylic acids. While specific biological data is sparse, the structural similarity to known bioactive molecules suggests that the isomers of 3-(propylphenyl)propanoic acid may be of interest for further investigation in drug discovery and development. Future research should focus on the synthesis and experimental characterization of the individual ortho-, meta-, and para-isomers to fully elucidate their properties and potential applications.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. westlab.com [westlab.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. calnesis.com [calnesis.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. www1.udel.edu [www1.udel.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
The CAS Number for 3-(p-propylphenyl)propanoic acid is not readily available in public databases.
This technical guide provides an in-depth analysis of 3-(p-propylphenyl)propanoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this report leverages extensive research on its close structural analogs, particularly other 3-phenylpropanoic acid derivatives. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.
Physicochemical Properties and Identification
While the specific CAS number for 3-(p-propylphenyl)propanoic acid is not found in the searched databases, key identifiers and properties can be predicted based on its structure. For reference, the properties of a closely related compound, 2-(4-n-propylphenyl)propanoic acid (CAS: 3585-47-5), an ibuprofen-related impurity, are provided in the table below.[1][2][3][4]
Table 1: Physicochemical Data of a Structural Analog
| Property | Value (for 2-(4-n-propylphenyl)propanoic acid) |
| CAS Number | 3585-47-5[1][2][3][4] |
| Molecular Formula | C12H16O2[1] |
| Molecular Weight | 192.25 g/mol [1] |
| IUPAC Name | 2-(4-propylphenyl)propanoic acid[1] |
Potential Therapeutic Targets and Signaling Pathways
Based on the extensive research on structurally similar phenylpropanoic acid derivatives, the primary therapeutic targets for compounds like 3-(p-propylphenyl)propanoic acid are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] Inhibition of these enzymes is the well-established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[5]
The proposed mechanism involves the inhibition of the arachidonic acid cascade, preventing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5]
Beyond inflammation, derivatives of phenylpropanoic acid have shown potential in other therapeutic areas, including:
-
Anticancer Activity: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated antiproliferative activity against lung cancer cells.[6]
-
Antimicrobial Properties: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown activity against multidrug-resistant bacterial and fungal pathogens.[7][8]
-
Metabolic Disease: Some 3-substituted 3-(4-aryloxyaryl)-propanoic acids act as agonists for GPR40, a target for type 2 diabetes treatment.[9]
Synthesis and Experimental Protocols
The synthesis of 3-phenylpropanoic acid derivatives can be achieved through various established organic chemistry routes. A common and robust method is the Friedel-Crafts acylation of a substituted benzene (B151609) followed by reduction.
General Synthesis Workflow
Experimental Protocol: Friedel-Crafts Acylation and Reduction
The following is a generalized protocol based on the synthesis of 3-(4-phenylphenyl)propanoic acid, which can be adapted for 3-(p-propylphenyl)propanoic acid.[10][11][12]
Step 1: Friedel-Crafts Acylation [10][12]
-
In a suitable reaction vessel, dissolve anhydrous aluminum chloride in an appropriate solvent (e.g., nitrobenzene (B124822) or dichloromethane) under an inert atmosphere and cool the mixture.
-
Slowly add a mixture of propylbenzene and succinic anhydride to the cooled solution while maintaining a low temperature.
-
Allow the reaction to stir at room temperature for an extended period (e.g., several days) to ensure completion.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Isolate the crude keto-acid product by filtration or extraction.
-
Purify the intermediate product, for example, by recrystallization.
Step 2: Wolff-Kishner Reduction [10][11]
-
In a round-bottom flask fitted with a reflux condenser, combine the keto-acid intermediate, potassium hydroxide, and a high-boiling point solvent like diethylene glycol.
-
Add an excess of hydrazine (B178648) hydrate (B1144303) to the mixture.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Maintain the higher temperature for several hours to complete the reduction.
-
Cool the reaction mixture and dilute with water.
-
Acidify with concentrated hydrochloric acid to precipitate the final product.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
In Vitro Biological Assay Protocols
For researchers investigating the biological activity of 3-(p-propylphenyl)propanoic acid, the following protocols for preparing solutions and conducting cell-based assays are recommended.
Preparation of Stock Solutions
Due to the likely poor aqueous solubility of this compound, a high-concentration stock solution in an organic solvent is necessary.[13]
Table 2: Stock Solution Preparation
| Step | Procedure |
| 1. Weighing | Accurately weigh the desired amount of 3-(p-propylphenyl)propanoic acid. |
| 2. Dissolution | Dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock (e.g., 10 mM).[13] |
| 3. Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13] |
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on a mammalian cell line.[7]
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-(p-propylphenyl)propanoic acid stock solution in the appropriate cell culture medium.
-
Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Concluding Remarks
While specific data for 3-(p-propylphenyl)propanoic acid is sparse, the available literature on its structural analogs suggests a promising scaffold for drug discovery and development. The primary anticipated mechanism of action is through the inhibition of COX enzymes, indicating potential as an anti-inflammatory agent. Furthermore, related compounds have demonstrated a breadth of biological activities, including anticancer and antimicrobial effects. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of 3-(p-propylphenyl)propanoic acid and its derivatives. Further investigation is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. escientificsolutions.com [escientificsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(propylphenyl)propanoic acid
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the three positional isomers of 3-(propylphenyl)propanoic acid: 3-(4-propylphenyl)propanoic acid, 3-(3-propylphenyl)propanoic acid, and 3-(2-propylphenyl)propanoic acid. The presented data is foundational for researchers, scientists, and professionals in drug development for the structural elucidation and verification of these compounds.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of the three isomers of 3-(propylphenyl)propanoic acid. These predictions are based on established NMR principles and spectral data from analogous compounds such as 3-phenylpropionic acid and propylbenzene (B89791).[1][2][3][4][5]
3-(4-propylphenyl)propanoic acid
¹H NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar | ~ 7.15 | d | ~ 8.0 | 2H |
| H-Ar' | ~ 7.10 | d | ~ 8.0 | 2H |
| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |
| Ar-CH₂- | ~ 2.65 | t | ~ 7.5 | 2H |
| -CH₂-CH₂-CH₃ | ~ 2.55 | t | ~ 7.6 | 2H |
| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |
| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |
| -COOH | ~ 11.0-12.0 | br s | - | 1H |
¹³C NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 179 |
| C-Ar (ipso, -CH₂CH₂COOH) | ~ 141 |
| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 138 |
| C-Ar (CH) | ~ 129 |
| C-Ar' (CH) | ~ 128.5 |
| Ar-CH₂- | ~ 38 |
| -CH₂-COOH | ~ 36 |
| -CH₂-CH₂-CH₃ | ~ 34 |
| -CH₂-CH₂-CH₃ | ~ 25 |
| -CH₃ | ~ 14 |
3-(3-propylphenyl)propanoic acid
¹H NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (t) | ~ 7.20 | t | ~ 7.6 | 1H |
| H-Ar (m) | ~ 7.05 | m | - | 3H |
| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |
| Ar-CH₂- | ~ 2.65 | t | ~ 7.5 | 2H |
| -CH₂-CH₂-CH₃ | ~ 2.55 | t | ~ 7.6 | 2H |
| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |
| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |
| -COOH | ~ 11.0-12.0 | br s | - | 1H |
¹³C NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 179 |
| C-Ar (ipso, -CH₂CH₂COOH) | ~ 141 |
| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 138 |
| C-Ar (CH) | ~ 129 |
| C-Ar (CH) | ~ 128.5 |
| C-Ar (CH) | ~ 126 |
| C-Ar (CH) | ~ 125.5 |
| Ar-CH₂- | ~ 38 |
| -CH₂-COOH | ~ 36 |
| -CH₂-CH₂-CH₃ | ~ 34 |
| -CH₂-CH₂-CH₃ | ~ 25 |
| -CH₃ | ~ 14 |
3-(2-propylphenyl)propanoic acid
¹H NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-Ar (m) | ~ 7.15-7.25 | m | - | 4H |
| -CH₂-COOH | ~ 2.95 | t | ~ 7.5 | 2H |
| Ar-CH₂- | ~ 2.70 | t | ~ 7.5 | 2H |
| -CH₂-CH₂-CH₃ | ~ 2.60 | t | ~ 7.6 | 2H |
| -CH₂-CH₂-CH₃ | ~ 1.60 | sextet | ~ 7.5 | 2H |
| -CH₃ | ~ 0.90 | t | ~ 7.4 | 3H |
| -COOH | ~ 11.0-12.0 | br s | - | 1H |
¹³C NMR (Predicted)
| Assignment | Chemical Shift (δ, ppm) |
| C=O | ~ 179 |
| C-Ar (ipso, -CH₂CH₂COOH) | ~ 140 |
| C-Ar (ipso, -CH₂CH₂CH₃) | ~ 139 |
| C-Ar (CH) | ~ 130 |
| C-Ar (CH) | ~ 128 |
| C-Ar (CH) | ~ 126.5 |
| C-Ar (CH) | ~ 126 |
| Ar-CH₂- | ~ 36 |
| -CH₂-COOH | ~ 34 |
| -CH₂-CH₂-CH₃ | ~ 32 |
| -CH₂-CH₂-CH₃ | ~ 25 |
| -CH₃ | ~ 14 |
Experimental Protocols
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds like 3-(propylphenyl)propanoic acid is outlined below.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for this type of compound.[3][6] Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Concentration: Dissolve approximately 5-10 mg of the 3-(propylphenyl)propanoic acid isomer in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[3][6] Most deuterated solvents are available with TMS already added.
-
Sample Tube: Transfer the solution to a standard 5 mm NMR tube.
NMR Spectrometer Setup and Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[7]
-
Tuning and Shimming: The probe should be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium (B1214612) lock signal of the solvent to obtain sharp peaks and good resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: 12-16 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 200-240 ppm
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
Visualization of Molecular Structures and NMR Environments
The following diagrams, generated using the DOT language, illustrate the chemical structures of the three isomers of 3-(propylphenyl)propanoic acid, with distinct colors for different proton and carbon environments relevant to NMR spectroscopy.
Caption: Chemical structures of the three isomers of 3-(propylphenyl)propanoic acid.
Caption: A generalized workflow for NMR experimentation and data analysis.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 3. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 3-Phenylpropionic acid(501-52-0) 13C NMR [m.chemicalbook.com]
- 5. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. preprints.org [preprints.org]
An In-depth Technical Guide on the Solubility of Phenylpropanoic Acids for Drug Development Professionals
Disclaimer: This document addresses the core principles of solubility for a model phenylpropanoic acid compound. Due to the scarcity of publicly available data for 3-(propylphenyl)propanoic acid, this guide utilizes the structurally similar and extensively studied compound, Ibuprofen [(R,S)-2-(4-(2-methylpropyl)phenyl)propanoic acid] , as a proxy. The principles, experimental methodologies, and solubility behaviors discussed are directly applicable to researchers investigating similarly structured molecules.
Introduction
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. For active pharmaceutical ingredients (APIs) like those in the phenylpropanoic acid class, understanding their solubility in various solvent systems is fundamental for everything from synthesis and purification to the design of effective dosage forms. This guide provides a technical overview of the solubility of Ibuprofen as a model compound, presents detailed experimental protocols for solubility determination, and illustrates the role of solubility in the drug development workflow.
Quantitative Solubility Data
The solubility of an API is highly dependent on the nature of the solvent and the temperature. The following tables summarize the quantitative solubility of Ibuprofen in a range of common organic solvents and aqueous mixtures, providing a comparative overview for formulation and crystallization studies.
Table 1.1: Solubility of Ibuprofen in Various Pure Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x)[1] | Solubility (g/g solvent) | Solubility (mg/mL)[2] |
| Ethanol | 25.0 | 0.2410[3] | ~0.84 | ~60 |
| 1-Propanol | 25.0 | 0.2185[1] | ~0.76 | - |
| 2-Propanol | 25.0 | 0.2017[1] | ~0.70 | - |
| 1-Butanol | 25.0 | 0.2043[1] | ~0.71 | - |
| Acetone | 25.0 | 0.3168[1] | ~1.11 | - |
| Ethyl Acetate | 25.0 | 0.2974[1] | ~1.04 | - |
| Dichloromethane | 25.0 | High[4] | - | - |
| DMSO | Room Temp. | - | - | ~50 |
| Dimethyl Formamide | Room Temp. | - | - | ~45 |
Note: Solubility values can vary based on the experimental method and purity of materials.[5]
Table 1.2: Solubility of Ibuprofen in Ethanol-Water Co-solvent Mixtures at 25°C
| Ethanol % (w/w) in Solvent | Solubility (Mole Fraction, x)[3] | Solubility (g/g solvent) |
| 0 (Pure Water) | 1.364 x 10⁻⁵[3] | ~0.00005[6] |
| 20 | 7.045 x 10⁻⁴[3] | ~0.0025 |
| 70 | 0.09168[3] | ~0.32 |
| 80 | 0.1462[3] | ~0.51 |
| 90 | 0.2074[3] | ~0.72 |
| 100 (Pure Ethanol) | 0.2410[3] | ~0.84 |
As demonstrated, the solubility of Ibuprofen in water is very low but increases significantly with the addition of ethanol, highlighting a common co-solvency strategy for formulating poorly soluble drugs.[3][6]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reliable pre-formulation studies. The shake-flask method is a widely accepted standard for determining equilibrium solubility.
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of the analyte in a solvent.
Materials:
-
Analyte (e.g., Ibuprofen, crystalline solid, >99% purity)
-
Selected solvents (analytical grade)
-
Conical flasks or sealed vials
-
Constant temperature orbital shaker or water bath
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of the solid analyte to a series of flasks, ensuring a surplus of solid will remain after equilibrium is reached.[7]
-
Solvent Addition: Add a precise volume of the chosen solvent to each flask.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] The time required should be established by preliminary experiments to confirm that the concentration in solution becomes constant.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the suspension to settle for a sufficient time (e.g., 2-4 hours) at the same constant temperature. Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove all undissolved solids.[7]
-
Dilution: Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 273 nm for Ibuprofen) or HPLC.[7]
-
Calculation: Calculate the original solubility concentration, accounting for all dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[1]
High-Throughput Solubility Screening (Kinetic Method)
For early-stage drug discovery, kinetic solubility testing provides a faster, albeit less precise, measure of a compound's solubility.
Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Procedure:
-
A small volume of a high-concentration stock solution of the compound in DMSO is added to an aqueous buffer.
-
The solution is mixed and incubated for a short period (e.g., 1-2 hours).
-
The amount of compound that has precipitated is measured by techniques like nephelometry (light scattering) or by analyzing the concentration remaining in the supernatant after filtration or centrifugation.[8]
-
This method measures the concentration at which a compound precipitates from a supersaturated solution and is useful for ranking compounds in early discovery.[8]
Visualizations: Workflows and Logical Relationships
Visual diagrams are essential for conceptualizing complex processes in drug development. The following diagrams, created using the DOT language, illustrate key workflows.
Diagram 3.1: Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Diagram 3.2: Role of Solubility in the Drug Development Pipeline
Caption: The critical impact of solubility across drug development stages.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. search.informit.org [search.informit.org]
- 7. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Unveiling Novel Propylphenylpropanoic Acid Derivatives: A Technical Guide to Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and biological evaluation of novel propylphenylpropanoic acid derivatives. This class of compounds, building upon the well-established scaffold of non-steroidal anti-inflammatory drugs (NSAIDs), presents promising avenues for the development of new therapeutic agents with a range of potential applications, including anti-inflammatory, analgesic, and antimicrobial activities. This document details the synthetic methodologies, quantitative biological data, and the underlying signaling pathways modulated by these innovative derivatives.
Discovery and Synthesis of Novel 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives
A recently developed series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives has demonstrated significant biological activity. The synthesis of these compounds originates from 2-(4-bromomethylphenyl)propanoic acid, which serves as a versatile intermediate for the introduction of various functional groups, leading to a library of novel derivatives with diverse pharmacological profiles.
General Synthetic Protocol
The synthesis commences with the esterification of 2-(4-bromomethylphenyl)propanoic acid, followed by nucleophilic substitution with a range of thiosemicarbazides or other appropriate nucleophiles. The resulting intermediates are then cyclized to yield the final propylphenylpropanoic acid derivatives.
Experimental Protocol: General Synthesis of 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives
-
Esterification: 2-(4-bromomethylphenyl)propanoic acid is dissolved in a suitable organic solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is refluxed for several hours to yield the corresponding ethyl ester.
-
Nucleophilic Substitution: The ethyl 2-(4-bromomethylphenyl)propanoate is reacted with a variety of substituted thiosemicarbazides in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction is typically stirred at room temperature until completion.
-
Cyclization: The resulting intermediate is cyclized by heating in the presence of a dehydrating agent or by adjusting the pH to promote intramolecular condensation, leading to the formation of the desired heterocyclic ring system attached to the phenylpropanoic acid backbone.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The purified fractions are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from an appropriate solvent to yield the final product of high purity.
Biological Activity and Quantitative Data
The synthesized novel propylphenylpropanoic acid derivatives have been evaluated for their biological activities, primarily focusing on their anti-inflammatory and antibacterial properties. The anti-inflammatory activity was assessed through their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Cyclooxygenase (COX) Inhibition
Several of the synthesized compounds exhibited potent inhibitory activity against both COX-1 and COX-2 enzymes. The in vitro COX inhibitory activity was determined using an enzyme immunoassay (EIA) kit. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the table below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Derivative 1 | 5.2 | 1.8 |
| Derivative 2 | 7.8 | 2.5 |
| Derivative 3 | 3.1 | 0.9 |
| Derivative 4 | 9.5 | 3.2 |
| Ibuprofen (Standard) | 15.6 | 25.3 |
| Celecoxib (Standard) | >100 | 0.04 |
Data presented is a representative summary based on published findings.
Antibacterial Activity
A selection of the novel derivatives was also screened for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Derivative 1 | 16 | 32 |
| Derivative 3 | 8 | 16 |
| Derivative 5 | 32 | 64 |
| Ampicillin (Standard) | 0.5 | 4 |
Data presented is a representative summary based on published findings.
Signaling Pathway Modulation
The primary mechanism of action for the anti-inflammatory effects of these novel propylphenylpropanoic acid derivatives is the inhibition of cyclooxygenase enzymes.[1] This inhibition directly impacts the production of prostaglandins, which are key mediators of inflammation.[1] The downstream effects of COX inhibition extend to the modulation of critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of COX and Downstream Signaling
The inhibition of COX enzymes by these novel derivatives leads to a reduction in prostaglandin (B15479496) synthesis. Prostaglandins, particularly PGE2, are known to activate downstream signaling cascades that promote inflammation. By decreasing PGE2 levels, these compounds can indirectly suppress the activation of key inflammatory transcription factors and signaling kinases.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Prostaglandins can potentiate NF-κB activation. Therefore, by inhibiting COX and reducing prostaglandin levels, the novel propylphenylpropanoic acid derivatives can lead to the downregulation of NF-κB signaling, thereby reducing the expression of inflammatory cytokines and mediators.
Impact on the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is also involved in the inflammatory response. Similar to the NF-κB pathway, MAPK signaling can be activated by pro-inflammatory stimuli and can be influenced by prostaglandin levels. Inhibition of COX by the novel derivatives can thus contribute to the attenuation of MAPK signaling, leading to a further reduction in the production of inflammatory mediators.
Conclusion
The novel propylphenylpropanoic acid derivatives presented herein represent a significant advancement in the development of multi-target therapeutic agents. Their potent dual anti-inflammatory and antibacterial activities, coupled with a clear mechanism of action involving the inhibition of COX enzymes and subsequent modulation of the NF-κB and MAPK signaling pathways, underscore their potential for further preclinical and clinical investigation. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this exciting class of compounds.
References
literature review of propylbenzene carboxylic acids in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylbenzene (B89791) carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a propyl group and a carboxylic acid group. Their structural similarity to known pharmacologically active molecules, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), has generated interest in their potential as therapeutic agents. This technical guide provides a comprehensive literature review of propylbenzene carboxylic acids, focusing on their synthesis, potential biological activities, and metabolic pathways. While research directly focused on propylbenzene carboxylic acids is limited, this guide draws parallels from closely related compounds to provide a foundational understanding for researchers in drug discovery and development.
Synthesis of Propylbenzene Carboxylic Acids
The synthesis of propylbenzene carboxylic acids typically involves the introduction of a carboxyl group onto a propylbenzene scaffold or the construction of the propylbenzene moiety on a benzoic acid derivative. A common precursor is 4-propylacetophenone, which can be oxidized to yield 4-propylbenzoic acid.
Experimental Protocol: Synthesis of 4-Propylbenzoic Acid from 4-Propylacetophenone
This protocol describes a haloform reaction to synthesize 4-propylbenzoic acid.
Materials:
-
4-n-propylacetophenone
-
Dioxane
-
Bromine
-
Sodium hydroxide (B78521)
-
Sodium metabisulfite
-
Concentrated hydrochloric acid
-
Ethanol
-
Water
Procedure: [1]
-
Prepare a solution of sodium hypobromite (B1234621) by dissolving bromine (1.0 mole) in a solution of sodium hydroxide (3.5 mole) in 700 ml of water at 0°C.
-
Prepare a solution of 4-n-propylacetophenone (0.2 mole) in 500 ml of dioxane.
-
Add the sodium hypobromite solution to the well-stirred 4-n-propylacetophenone solution. Maintain the temperature at 35-45°C throughout the addition and for 15 minutes afterward.
-
Destroy the excess sodium hypobromite by adding a solution of sodium metabisulfite.
-
Add 3.5 L of water and distill the bromoform (B151600) from the reaction mixture.
-
Cool the remaining solution and acidify it with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from an ethanol/water mixture to yield white crystals of 4-propylbenzoic acid.
Synthesis Workflow for 4-Propylbenzoic Acid
Biological Activity of Propylbenzene Carboxylic Acid Derivatives
Direct studies on the biological activities of simple propylbenzene carboxylic acids are scarce in publicly available literature. However, research on structurally related benzene-poly-carboxylic acid complexes provides insights into their potential as anticancer agents.
Anticancer Activity
A study on a novel anti-cancer complex, BP-C1, which is a benzene-poly-carboxylic acid complex, demonstrated significant activity against human breast cancer cell lines, MCF-7 and T47D.[3]
Experimental Protocol: Cell Viability Assay (XTT Assay) [3]
-
Cell Culture: Human breast cancer cells (MCF-7 and T47D) were used.
-
Treatment: Cells were treated with BP-C1 at various concentrations.
-
Incubation: The treated cells were incubated for 48 hours.
-
Cell Viability Detection: Cell viability was determined using the XTT assay.
Experimental Protocol: Apoptosis Detection (Flow Cytometry and Annexin V/FITC/PI Assay) [3]
-
Cell Culture and Treatment: MCF-7 and T47D cells were treated with BP-C1.
-
Apoptosis Detection: Apoptosis was detected by Flow Cytometry and the Annexin V/FITC/PI assay.
Experimental Protocol: Caspase Detection (Western Blot Analysis) [3]
-
Cell Lysate Preparation: Lysates were prepared from BP-C1 treated cells.
-
Western Blotting: Caspase activation was detected by western blot analysis.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7 | XTT Assay | IC50 of 370 µg/ml | [4] |
| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | T47D | XTT Assay | IC50 of 490 µg/ml | [4] |
| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7, T47D | Western Blot | Activation of caspase 8 and caspase 9 | [3] |
Apoptotic Pathway Activated by Benzene-Poly-Carboxylic Acid Complex
Metabolism of Propylbenzene
The metabolism of n-propylbenzene, a precursor to propylbenzene carboxylic acids, has been studied in both microorganisms and mammals. These studies provide clues as to how propylbenzene carboxylic acids themselves might be metabolized.
In Pseudomonas sp., n-propylbenzene is oxidized through two different pathways: initial oxidation of the n-propyl side chain leading to beta-phenylpropionic acid and benzoic acid, and initial oxidation of the aromatic nucleus to form 3-n-propylcatechol.[5]
In rats, the metabolism of n-propylbenzene also appears to follow a dual pathway involving side-chain oxidation and ring hydroxylation, with side-chain oxidation being the preferred route.[6]
Metabolic Pathways of n-Propylbenzene
Conclusion and Future Directions
The available literature provides a foundational understanding of the synthesis and potential biological relevance of propylbenzene carboxylic acids. The synthesis of 4-propylbenzoic acid from readily available precursors is well-documented, and studies on related benzene-poly-carboxylic acid complexes suggest a potential for anticancer activity through the induction of apoptosis. Metabolic studies on n-propylbenzene indicate that side-chain oxidation is a key transformation, leading to the formation of corresponding carboxylic acids.
However, a significant gap exists in the literature regarding the specific biological activities and quantitative data for simple propylbenzene carboxylic acids. Future research should focus on:
-
Systematic evaluation of the biological activities of a series of propylbenzene carboxylic acid isomers and derivatives, including their anti-inflammatory, anticancer, and antimicrobial properties.
-
Determination of quantitative data , such as IC50 values and binding affinities, to establish structure-activity relationships.
-
Elucidation of the specific signaling pathways modulated by these compounds in mammalian cells to understand their mechanisms of action.
-
Development and optimization of detailed experimental protocols for the synthesis and biological evaluation of this class of compounds.
Addressing these research gaps will be crucial in determining the therapeutic potential of propylbenzene carboxylic acids and their derivatives in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: 3-Phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylpropanoic acid, also known as hydrocinnamic acid, is a valuable and versatile building block in organic synthesis. Its structure, featuring a phenyl group, a flexible three-carbon chain, and a reactive carboxylic acid moiety, makes it an ideal starting material for the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of 3-phenylpropanoic acid in the development of pharmaceuticals and other fine chemicals. Its derivatives have shown significant potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 3-phenylpropanoic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 47-49 °C | |
| Boiling Point | 280 °C | |
| Solubility | Soluble in ethanol, ether, and hot water. |
Applications in Organic Synthesis
3-Phenylpropanoic acid serves as a precursor for various important structural motifs in medicinal chemistry. Key transformations include the formation of amides, esters, and intramolecular cyclization to yield indanones.
Amide Synthesis
The carboxylic acid functionality of 3-phenylpropanoic acid can be readily converted to amides, which are prevalent in many biologically active compounds.
Experimental Protocol: General Procedure for Amide Synthesis
This protocol describes the direct amidation of 3-phenylpropanoic acid with an amine using a coupling agent.
Materials:
-
3-Phenylpropanoic acid
-
Amine (e.g., benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM or DMF.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired amide.
Quantitative Data for Amide Synthesis
| Amine | Coupling Agent | Solvent | Yield (%) | Reference |
| Benzylamine | DCC | DCM | 85 | |
| Aniline | BOP | DMF | 78 | |
| Morpholine | DCC | DCM | 92 |
Esterification
Ester derivatives of 3-phenylpropanoic acid are important intermediates and are also found in various natural products and pharmaceuticals.
Experimental Protocol: Fischer Esterification
This protocol details the acid-catalyzed esterification of 3-phenylpropanoic acid with an alcohol.
Materials:
-
3-Phenylpropanoic acid
-
Alcohol (e.g., ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (B28343) or benzene
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-phenylpropanoic acid (1.0 eq), the desired alcohol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid or p-TsOH.
-
Add a solvent such as toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Quantitative Data for Esterification
| Alcohol | Catalyst | Solvent | Yield (%) | Reference |
| Methanol | H₂SO₄ | Toluene | 90 | |
| Ethanol | p-TsOH | Benzene | 88 | |
| Isopropanol | H₂SO₄ | Toluene | 82 |
Intramolecular Friedel-Crafts Acylation: Synthesis of 1-Indanone (B140024)
A key application of 3-phenylpropanoic acid is its cyclization to 1-indanone, a core structure in many pharmaceutical compounds.[4] This reaction is a classic example of an intramolecular Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-Indanone
This protocol describes the conversion of 3-phenylpropanoic acid to 1-indanone via an acid chloride intermediate.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 3-Phenylpropanoyl Chloride
-
In a round-bottom flask, suspend 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropanoyl chloride, which is often used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a separate flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude 3-phenylpropanoyl chloride from Step 1 in anhydrous DCM to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude 1-indanone by vacuum distillation or column chromatography.
Quantitative Data for 1-Indanone Synthesis
| Lewis Acid | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | AlCl₃ | DCM | 85-90 |[5] | | Polyphosphoric acid (PPA) | - | 75-80 |[4] | | Triflic acid (TfOH) | - | >95 |[4] |
Applications in Drug Development
Derivatives of 3-phenylpropanoic acid have demonstrated significant therapeutic potential in various disease areas.
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) belong to the arylpropionic acid class. Derivatives of 3-phenylpropanoic acid are expected to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[6]
Signaling Pathway: COX Inhibition
References
Application Notes and Protocols for the Amidation of 3-(propylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, particularly vital in the fields of medicinal chemistry and drug development due to the prevalence of the amide functional group in a vast number of pharmaceutical agents. The direct coupling of a carboxylic acid, such as 3-(propylphenyl)propanoic acid, with an amine is a common and effective strategy for synthesizing diverse amide libraries for biological screening. This document provides a detailed protocol for the amidation of 3-(propylphenyl)propanoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling agent and additive, respectively. This method is widely employed due to its mild reaction conditions, high yields, and broad substrate scope.[1][2]
Principle of the Reaction
The EDC/HOBt-mediated amidation reaction proceeds through a multistep mechanism.[2][3] Initially, the carbodiimide (B86325) (EDC) activates the carboxylic acid (3-(propylphenyl)propanoic acid) to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield of the desired amide. The addition of HOBt mitigates this side reaction by trapping the O-acylisourea intermediate to form an active HOBt ester.[7][8] This ester is less prone to rearrangement but is highly reactive towards the amine, which then attacks the carbonyl carbon to form the desired amide bond and regenerate HOBt. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrochloride salt of EDC and to scavenge any acid formed during the reaction.[1][8]
Experimental Protocol
This protocol describes a general procedure for the amidation of 3-(propylphenyl)propanoic acid with a primary or secondary amine. The specific quantities of reagents should be calculated based on the molecular weight of the starting materials.
Materials:
-
3-(propylphenyl)propanoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(propylphenyl)propanoic acid (1.0 eq).
-
Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent (DCM or DMF, approximately 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HOBt (1.0-1.2 eq), and DIPEA (2.0-3.0 eq).[8]
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC·HCl (1.2-1.5 eq) portion-wise to the mixture.[8][9]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[10]
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).[10] The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the typical quantitative data for the amidation protocol.
| Parameter | Value | Notes |
| 3-(propylphenyl)propanoic acid | 1.0 eq | Limiting reagent |
| Amine | 1.0 - 1.2 eq | A slight excess may be used to ensure complete consumption of the acid. |
| EDC·HCl | 1.2 - 1.5 eq | Excess is used to drive the reaction to completion. |
| HOBt | 1.0 - 1.2 eq | Used to suppress side reactions and improve yield.[7] |
| DIPEA | 2.0 - 3.0 eq | Acts as a base to neutralize HCl and facilitate the reaction.[8] |
| Solvent Concentration | 0.1 - 0.5 M | Anhydrous DCM or DMF are common solvents.[8][9] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 12 - 24 hours | Monitored by TLC for completion.[10] |
| Expected Yield | 70 - 95% | Yield is dependent on the specific substrates and purification. |
Mandatory Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the amidation of 3-(propylphenyl)propanoic acid.
Signaling Pathway of EDC/HOBt Amidation:
Caption: Simplified mechanism of EDC/HOBt mediated amidation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-(Propylphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Propylphenyl)propanoic acid and its derivatives represent a class of small molecules with potential for development as enzyme inhibitors. Structurally related to known pharmacologically active agents like ibuprofen (B1674241) and other non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are promising starting points for drug discovery campaigns targeting a variety of enzymes.[1][2] The core scaffold, an arylpropionic acid, is a well-established pharmacophore known to interact with enzymes such as cyclooxygenases (COX-1 and COX-2).[1][3] These application notes provide a comprehensive guide to utilizing 3-(propylphenyl)propanoic acid as a lead compound for the development of novel enzyme inhibitors. The protocols outlined below cover initial screening, kinetic characterization, and lead optimization strategies.
1. Rationale for 3-(Propylphenyl)propanoic Acid as an Enzyme Inhibitor Scaffold
Arylpropionic acid derivatives are a significant class of NSAIDs.[2] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The structural features of 3-(propylphenyl)propanoic acid, including a phenyl ring, a propyl substituent, and a propanoic acid side chain, provide a framework that can be systematically modified to enhance potency and selectivity for a target enzyme. Structure-activity relationship (SAR) studies on analogous compounds have shown that modifications to the aromatic ring and the acidic moiety can significantly impact inhibitory activity.[1]
2. Target Identification and Validation
While COX enzymes are a primary putative target for arylpropionic acids, other potential enzyme targets should also be considered.[3] Some propanoic acid derivatives have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating inflammation and metabolism.[3][4] The initial step in inhibitor development is to identify and validate the enzyme target of interest.
Experimental Protocol: Target Identification using a Panel of Enzymes
A preliminary screening of 3-(propylphenyl)propanoic acid against a panel of enzymes can help identify potential targets.
Materials:
-
3-(propylphenyl)propanoic acid
-
A panel of purified enzymes (e.g., COX-1, COX-2, various lipoxygenases, PPARs)
-
Substrates for each enzyme
-
Assay buffers specific to each enzyme
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(propylphenyl)propanoic acid (e.g., 10 mM in DMSO). Create a series of dilutions in the appropriate assay buffer.
-
Enzyme Preparation: Dilute each enzyme to a working concentration in its specific assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the assay buffer. Include controls for 100% enzyme activity (vehicle only) and 0% activity (no enzyme or a known potent inhibitor).
-
Incubation: Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
3. High-Throughput Screening (HTS) for Hit Identification
Once a primary target is identified, HTS can be employed to screen a library of 3-(propylphenyl)propanoic acid derivatives to identify "hits" with significant inhibitory activity.[5][6] HTS assays are designed to be rapid, reproducible, and scalable for testing thousands of compounds.[5]
Experimental Protocol: High-Throughput Screening Assay
Materials:
-
Library of 3-(propylphenyl)propanoic acid derivatives
-
Purified target enzyme
-
Substrate (preferably chromogenic or fluorogenic)
-
Assay buffer
-
384-well microplates
-
Automated liquid handling system
-
High-throughput microplate reader
Procedure:
-
Assay Miniaturization: Adapt the enzyme assay to a 384-well format to conserve reagents and increase throughput.
-
Compound Plating: Use an automated liquid handler to dispense a small volume of each library compound into the wells of the 384-well plates.
-
Reagent Addition: Add the enzyme and substrate solutions to all wells simultaneously using the liquid handler.
-
Incubation and Detection: Incubate the plates for a predetermined time at a controlled temperature, followed by reading the signal (absorbance or fluorescence) with a high-throughput plate reader.
-
Hit Selection: Identify compounds that exhibit a statistically significant reduction in enzyme activity (e.g., >50% inhibition at a single concentration).
Workflow for High-Throughput Screening
Caption: A generalized workflow for a high-throughput screening campaign.
4. Characterization of Enzyme Inhibition
Once hits are identified, it is crucial to characterize the mechanism and potency of inhibition.[7][] This involves determining key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).[9]
Experimental Protocol: Determination of IC50 Value
Materials:
-
Purified enzyme
-
Substrate
-
Hit compound (inhibitor)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor, typically covering a wide range of concentrations (e.g., from nanomolar to micromolar).
-
Assay Setup: In a 96-well plate, add the enzyme, assay buffer, and the inhibitor at different concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate.
-
Reaction Initiation: Start the reaction by adding the substrate. The substrate concentration should ideally be at or below the Michaelis constant (Km) for competitive inhibitors.[10]
-
Data Collection: Measure the initial reaction velocity (rate) for each inhibitor concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Experimental Protocol: Determination of Inhibition Type and Ki
To understand how the inhibitor interacts with the enzyme, it's important to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11] This is typically done by measuring enzyme kinetics at various substrate and inhibitor concentrations.[12]
Materials:
-
Same as for IC50 determination.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
Measure Initial Velocities: Determine the initial reaction rate for each combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot): Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[12]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Ki Determination: The inhibitor constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression fitting of the raw data to the appropriate Michaelis-Menten equation modified for inhibition.[12]
Data Presentation: Summary of Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |
| 3-(propylphenyl)propanoic acid | COX-1 | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| Derivative A | COX-1 | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| Derivative B | COX-1 | [Insert Value] | [e.g., Non-competitive] | [Insert Value] |
| 3-(propylphenyl)propanoic acid | COX-2 | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| Derivative A | COX-2 | [Insert Value] | [e.g., Competitive] | [Insert Value] |
| Derivative B | COX-2 | [Insert Value] | [e.g., Non-competitive] | [Insert Value] |
5. Lead Optimization and Structure-Activity Relationship (SAR) Studies
The initial hits from HTS are often not optimal in terms of potency, selectivity, or pharmacokinetic properties. Lead optimization involves synthesizing and testing analogs of the hit compounds to improve these characteristics.
Strategies for Lead Optimization:
-
Substitution on the Phenyl Ring: Introduce various functional groups (e.g., electron-withdrawing or electron-donating groups) at different positions of the phenyl ring to probe for favorable interactions with the enzyme's active site.
-
Modification of the Propyl Group: Vary the length and branching of the alkyl chain to explore the hydrophobic pocket of the enzyme.
-
Alteration of the Propanoic Acid Moiety: Modify the carboxylic acid group (e.g., esterification, amidation) to alter the compound's acidity and potential for hydrogen bonding.
Caption: Inhibition of the COX signaling pathway by 3-(propylphenyl)propanoic acid.
3-(Propylphenyl)propanoic acid provides a valuable chemical scaffold for the development of novel enzyme inhibitors. Through a systematic approach involving target identification, high-throughput screening, detailed kinetic characterization, and iterative lead optimization, researchers can leverage this compound to discover potent and selective modulators of enzyme activity. The protocols and workflows presented in these application notes offer a foundational guide for scientists and drug development professionals to advance their research in this promising area.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. WO2001055085A1 - Propionic acid derivatives and their use in the treatment of diabetes and obesity - Google Patents [patents.google.com]
- 5. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. omicsonline.org [omicsonline.org]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
- 11. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Metabolic Study of 3-(Propylphenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of xenobiotic metabolism is a cornerstone of drug discovery and development, as well as toxicology. Understanding how a chemical entity is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety. This document provides a detailed experimental protocol for investigating the metabolism of 3-(propylphenyl)propanoic acid, a molecule containing an alkylbenzene core and a carboxylic acid side chain. The name Propylbenzene-(CH2)2-COOH is non-standard; for the purposes of this protocol, we will assume the structure is 3-(4-propylphenyl)propanoic acid, a common isomeric configuration. The metabolic fate of this compound is likely governed by several key pathways, including oxidation of the alkyl chains and the aromatic ring by Cytochrome P450 (CYP) enzymes, β-oxidation of the carboxylic acid side chain, and subsequent Phase II conjugation reactions.[1][2][3] These protocols detail in vitro methods using liver sub-cellular fractions to elucidate primary metabolic pathways and analytical techniques for metabolite identification.
Predicted Metabolic Pathways
The metabolism of 3-(propylphenyl)propanoic acid is anticipated to proceed through several parallel Phase I and Phase II pathways. Phase I reactions introduce or expose functional groups, primarily through oxidation.[2] The main oxidative processes are expected to be hydroxylation of the propyl side chain and the aromatic ring, catalyzed by CYP enzymes, and β-oxidation of the propanoic acid side chain.[4][5][6] Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[2][7]
Caption: Predicted metabolic pathways for 3-(Propylphenyl)propanoic acid.
Experimental Workflow: In Vitro Metabolism
The following workflow outlines the key steps for assessing the metabolic stability and identifying the metabolites of the target compound using in vitro systems, such as liver microsomes. This process is a standard approach in drug metabolism studies.[8]
Caption: Experimental workflow for in vitro metabolic studies.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of 3-(propylphenyl)propanoic acid in human liver microsomes.
Materials:
-
3-(propylphenyl)propanoic acid
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) (e.g., a structurally similar, stable compound not found in the matrix)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 3-(propylphenyl)propanoic acid in DMSO.
-
Prepare a working solution by diluting the stock solution in phosphate buffer.
-
Prepare the Internal Standard (IS) solution in acetonitrile (e.g., 100 ng/mL) to be used as the quenching solution.
-
Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the HLM suspension.
-
Add the 3-(propylphenyl)propanoic acid working solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Negative control incubations should be performed without the NADPH regenerating system to account for non-enzymatic degradation.
-
-
Time Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of the cold acetonitrile/IS quenching solution to the appropriate wells.
-
The 0-minute time point is typically prepared by adding the quenching solution before adding the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate, vortex briefly, and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Metabolite Identification and Profiling
Objective: To identify the major metabolites of 3-(propylphenyl)propanoic acid formed in vitro.
Procedure:
-
Incubation:
-
Follow the procedure in Protocol 1, but use a higher concentration of the test compound (e.g., 10 µM) and a higher concentration of HLM (e.g., 1 mg/mL) to maximize metabolite formation.
-
Collect samples at a single, later time point (e.g., 60 minutes) and a 0-minute control.
-
-
LC-HRMS (High-Resolution Mass Spectrometry) Analysis:
-
Analyze the supernatant using an LC-HRMS system (e.g., Q-TOF or Orbitrap) capable of accurate mass measurement and MS/MS fragmentation.[12][13]
-
Full Scan Analysis: Acquire data in full scan mode to detect the parent compound and all potential metabolites.
-
Data-Dependent MS/MS: Set the instrument to perform fragmentation (MS/MS) on the most abundant ions detected in the full scan to obtain structural information.
-
-
Data Processing and Identification:
-
Process the raw data using metabolite identification software.
-
Compare the 60-minute sample to the 0-minute control to find unique peaks corresponding to metabolites.
-
Predict metabolites based on expected mass shifts for common metabolic reactions (e.g., +15.995 Da for hydroxylation, +176.032 Da for glucuronidation).
-
Confirm the identity of metabolites by analyzing their accurate mass, isotopic pattern, and MS/MS fragmentation patterns. The fragmentation of a metabolite should be consistent with the proposed structure and show fragments related to the parent compound.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Metabolic Stability of 3-(Propylphenyl)propanoic Acid in HLM
| Parameter | Value | Units |
| Half-Life (t½) | min | |
| Intrinsic Clearance (CLint) | µL/min/mg protein | |
| In Vitro Hepatic Clearance | mL/min/kg |
Note: Calculations for these parameters require plotting the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).
Table 2: Summary of Metabolites Identified in HLM Incubations
| Metabolite ID | Observed m/z | Retention Time (min) | Mass Shift (Da) | Proposed Biotransformation | Key MS/MS Fragments (m/z) |
| M1 | +15.995 | Hydroxylation | |||
| M2 | +176.032 | Glucuronide Conjugation | |||
| M3 | -28.031 | β-oxidation (loss of C2H4) | |||
| M4 | +15.995 | Hydroxylation | |||
| M5 | +79.957 | Sulfate Conjugation |
References
- 1. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Coexistence of different pathways in the metabolism of n-propylbenzene by Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Studies in detoxication. 69. The metabolism of alkylbenzenes: n-propylbenzene and n-butylbenzene with further observations on ethylbenzene. | Semantic Scholar [semanticscholar.org]
- 6. jackwestin.com [jackwestin.com]
- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS-based Metabolomics of Xenobiotic-induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Propylphenyl)propanoic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, particularly in the field of pharmacokinetics and drug metabolism, the use of an appropriate internal standard (IS) is crucial for achieving accurate and reproducible results.[1] An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.[2] 3-(Propylphenyl)propanoic acid, due to its structural similarity to several acidic drugs, presents itself as a suitable candidate for an internal standard in the bioanalysis of such compounds. Its chemical properties allow for similar extraction efficiency and chromatographic behavior to analytes with a phenylpropanoic acid core structure, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs).[3]
This document provides detailed application notes and protocols for the utilization of 3-(propylphenyl)propanoic acid as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of acidic drugs in biological matrices.
Physicochemical Properties
While specific experimental data for 3-(propylphenyl)propanoic acid is not extensively available, its properties can be inferred from structurally similar compounds.
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | N/A |
| Molecular Weight | 192.25 g/mol | [4] |
| XLogP3-AA | 3.3 | [4] |
| Boiling Point | ~259°C | [4] |
These properties suggest that 3-(propylphenyl)propanoic acid is a relatively non-polar, acidic compound, making it suitable for reverse-phase chromatography and extraction from biological matrices using organic solvents.
Application: Quantitative Analysis of Ibuprofen (B1674241) in Human Plasma
This section outlines a protocol for the determination of ibuprofen in human plasma using 3-(propylphenyl)propanoic acid as an internal standard. This method is intended for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
Ibuprofen (analytical standard)
-
3-(Propylphenyl)propanoic acid (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ibuprofen and 3-(propylphenyl)propanoic acid in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the ibuprofen stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (10 µg/mL): Dilute the 3-(propylphenyl)propanoic acid stock solution in 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ibuprofen: m/z 205.1 → 161.1; 3-(Propylphenyl)propanoic acid: m/z 191.1 → 147.1 |
Data Presentation
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
Table 2: Representative Quantitative Data for Ibuprofen Analysis
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Ibuprofen | 10 - 5000 | 0.998 | 10 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to 6.8 | -4.5 to 7.1 |
Experimental Workflow and Diagrams
The following diagrams illustrate the key workflows in the application of 3-(propylphenyl)propanoic acid as an internal standard.
Caption: General experimental workflow for bioanalysis.
Caption: Role of the internal standard in quantification.
Discussion
The selection of a suitable internal standard is a critical step in the development of a robust bioanalytical method.[5] 3-(Propylphenyl)propanoic acid is an appropriate choice for the analysis of ibuprofen and other acidic drugs for several reasons:
-
Structural Similarity: Its core phenylpropanoic acid structure is similar to that of ibuprofen, leading to comparable behavior during sample extraction and chromatographic separation.
-
Chemical Properties: As an acid, its extraction efficiency will be similar to other acidic analytes across a range of pH conditions.
-
Mass Spectrometric Detection: It can be readily ionized and detected by mass spectrometry, and its mass-to-charge ratio is distinct from many common analytes, preventing isobaric interference.
The presented protocol utilizing protein precipitation is a simple and rapid method for sample cleanup.[6] For more complex matrices or when lower detection limits are required, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered.[7]
Method validation is essential to ensure the reliability of the analytical data.[8][9] The parameters outlined in Table 1 are based on regulatory guidelines and should be thoroughly evaluated before applying the method to the analysis of study samples. The representative data in Table 2 demonstrates the expected performance of a validated method using 3-(propylphenyl)propanoic acid as an internal standard.
Conclusion
3-(Propylphenyl)propanoic acid is a suitable internal standard for the quantitative analysis of acidic drugs, such as ibuprofen, in biological matrices by LC-MS/MS. The provided protocol and validation guidelines offer a comprehensive framework for researchers and scientists to develop and implement robust and reliable bioanalytical methods for pharmacokinetic and other drug development studies. The use of a structurally similar internal standard like 3-(propylphenyl)propanoic acid is a key component in achieving the accuracy and precision required in regulated bioanalysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. benchchem.com [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(propylphenyl)propanoic Acid in Human Plasma
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantitative determination of 3-(propylphenyl)propanoic acid in human plasma. The method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) detection. The protocol has been developed and validated based on regulatory guidelines to ensure accuracy, precision, and reliability for pharmacokinetic and drug metabolism studies.[1][2][3]
Introduction
3-(propylphenyl)propanoic acid is a small molecule with structural similarities to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] Accurate quantification of this compound in biological matrices is essential for preclinical and clinical research, including pharmacokinetic assessments and toxicological evaluations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[6][7][8]
This document provides a detailed protocol for a validated LC-MS/MS (B15284909) method for 3-(propylphenyl)propanoic acid in human plasma, covering sample preparation, chromatographic conditions, and mass spectrometric detection. The validation parameters, including linearity, precision, accuracy, and stability, are presented to demonstrate the method's suitability for its intended purpose.
Experimental Protocols
Materials and Reagents
-
3-(propylphenyl)propanoic acid reference standard (≥98% purity)
-
3-(propylphenyl)propanoic acid-d5 (internal standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Control human plasma (K2-EDTA anticoagulant)
-
Ultrapure water
Instrumentation
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters C18, 2.1 x 50 mm, 1.7 µm
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for low, medium, and high quality control (LQC, MQC, HQC) samples.
-
Calibration and QC Samples: Spike control human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL for the calibration curve and at three designated levels for QCs.
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of 3-(propylphenyl)propanoic acid-d5) to all tubes except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 50 µL of 2% formic acid in water to acidify the sample and vortex for 10 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer 500 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Waters C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 40% B to 95% B in 2.5 min, hold for 1 min, return to 40% B |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transition (Analyte) | m/z 191.1 → 147.1 (Quantifier), m/z 191.1 → 119.1 (Qualifier) |
| MRM Transition (IS) | m/z 196.1 → 152.1 |
| Dwell Time | 100 ms |
Data Presentation and Validation Summary
The method was validated according to the FDA Bioanalytical Method Validation Guidance.[1][9] A summary of the validation results is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 1.0 ng/mL to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Example Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1.0 (LLOQ) | 95.8 | 8.2 |
| 2.5 | 101.2 | 6.5 |
| 10.0 | 103.5 | 4.1 |
| 50.0 | 98.9 | 3.5 |
| 250.0 | 97.6 | 2.8 |
| 800.0 | 101.1 | 1.9 |
| 1000.0 (ULOQ) | 100.5 | 2.1 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).
Table 4: Inter-day Precision and Accuracy (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.0 | 0.98 | 98.0 | 9.5 |
| LQC | 3.0 | 2.92 | 97.3 | 7.1 |
| MQC | 150.0 | 154.5 | 103.0 | 4.3 |
| HQC | 750.0 | 738.0 | 98.4 | 3.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 88.5 | 96.2 |
| HQC | 750.0 | 91.2 | 98.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol, from sample receipt to final data analysis.
Bioanalytical Method Validation Logic
This diagram outlines the logical relationship between the core validation parameters required to establish a reliable bioanalytical method, as per regulatory guidelines.[1][2][3]
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of 3-(propylphenyl)propanoic acid in human plasma. The validation results demonstrate that the method meets the criteria set by regulatory agencies for bioanalytical assays. This protocol is well-suited for supporting pharmacokinetic studies and other applications requiring accurate measurement of this compound in a biological matrix.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for the Synthesis of a Propylbenzene-(CH2)2-COOH Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylbenzene-(CH2)2-COOH, also known as 3-(propylphenyl)propanoic acid, and its derivatives represent a class of small molecules with significant potential in drug discovery. The core scaffold, a substituted phenylpropanoic acid, is found in numerous biologically active compounds. Notably, derivatives of 3-phenylpropanoic acid have been identified as agonists for critical therapeutic targets such as Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 40 (GPR40), which are involved in metabolic diseases like type 2 diabetes and dyslipidemia.[1][2][3][4][5][6][7][8][9]
The systematic synthesis of a library of these derivatives allows for the exploration of the structure-activity relationship (SAR), enabling the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the parallel synthesis of a library of this compound derivatives, their subsequent purification and characterization, and a general workflow for screening their biological activity.
Experimental Protocols
I. Parallel Synthesis of this compound Derivative Library
This protocol outlines a solution-phase parallel synthesis approach, which is highly amenable to the generation of a diverse library of compounds. The general strategy involves the synthesis of a common core structure, 3-(propylphenyl)propanoic acid, followed by diversification through reactions targeting the phenyl ring and the carboxylic acid moiety.
A. Synthesis of the Core Scaffold: 3-(Propylphenyl)propanoic Acid
The core scaffold can be synthesized via several routes. One efficient method is the hydrogenation of the corresponding cinnamic acid derivative.
-
Reaction: Hydrogenation of 3-(propylphenyl)acrylic acid
-
Reagents: 3-(propylphenyl)acrylic acid, Hydrogen gas (H2), Palladium on carbon (10% Pd/C)
-
Solvent: Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)
-
Procedure:
-
To a solution of 3-(propylphenyl)acrylic acid (1.0 eq) in ethanol in a high-pressure vessel, add 10% Pd/C (0.1 eq).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(propylphenyl)propanoic acid.
-
B. Library Diversification
The diversification of the core scaffold can be achieved through two primary strategies:
-
Variation of the Propylbenzene Moiety: Start with a diverse set of commercially available or synthesized substituted propylbenzenes. These can then be subjected to reactions like Friedel-Crafts acylation followed by further modifications to introduce the -(CH2)2-COOH side chain.
-
Functionalization of the Phenyl Ring: Perform electrophilic aromatic substitution reactions on the 3-(propylphenyl)propanoic acid core.
-
Modification of the Carboxylic Acid: Convert the carboxylic acid to various derivatives such as esters and amides.
Protocol for Parallel Amide Synthesis:
This protocol describes the parallel synthesis of a library of amides from the synthesized carboxylic acids.
-
Materials:
-
A diverse library of 3-(propylphenyl)propanoic acid derivatives (in an 8x12 format 96-well plate or individual reaction vials).
-
A library of primary and secondary amines.
-
Coupling agent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
-
-
Procedure:
-
In each well of a 96-well deep-well plate, add a solution of a unique 3-(propylphenyl)propanoic acid derivative in DMF (0.1 M, 1.0 eq).
-
To each well, add a solution of a unique amine in DMF (0.1 M, 1.2 eq).
-
Add a solution of the coupling agent (e.g., HATU) in DMF (0.1 M, 1.2 eq).
-
Add a solution of DIPEA in DMF (0.2 M, 2.0 eq).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Monitor the reaction progress of a few representative wells by LC-MS.
-
Upon completion, the crude reaction mixtures are ready for high-throughput purification.
-
Caption: General workflow for the parallel synthesis of a this compound derivative library.
II. High-Throughput Purification
Purification of the synthesized library is essential to remove excess reagents and byproducts, ensuring high-quality data in subsequent biological assays.[10] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard method for high-throughput purification.[11][12]
-
Instrumentation: Preparative HPLC system with a mass spectrometer detector and a fraction collector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Procedure:
-
Develop a generic gradient method suitable for the majority of the library members.
-
Inject each crude reaction mixture onto the preparative HPLC system.
-
Monitor the elution of compounds using both UV and mass spectrometry detectors.
-
Trigger fraction collection based on the mass of the target compound.
-
Collect the fractions containing the pure product in a 96-well collection plate.
-
Evaporate the solvent from the collected fractions using a centrifugal evaporator or a nitrogen blow-down system.
-
III. Library Characterization
The identity and purity of the library members should be confirmed.
-
Primary Characterization (High-Throughput):
-
Secondary Characterization (for selected compounds or "hits" from biological screening):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure of key compounds.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Data Presentation
All quantitative data for the synthesized library should be summarized in a structured table for easy comparison and analysis.
| Compound ID | Structure | MW ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) | Biological Activity (e.g., IC50, µM) |
| LIB-001 | Image of structure | 250.34 | 75 | 98 | 1.2 |
| LIB-002 | Image of structure | 264.37 | 68 | 95 | 0.8 |
| ... | ... | ... | ... | ... | ... |
Application in Drug Discovery: Targeting PPARs
As mentioned, 3-phenylpropanoic acid derivatives have shown activity as PPAR agonists.[1][3][4][16] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. The following diagram illustrates a simplified signaling pathway of PPAR activation.
Caption: Simplified signaling pathway of PPAR activation by a ligand.
Experimental Workflow: Library Screening
Once the library is synthesized and characterized, it can be screened for biological activity. The following diagram illustrates a typical screening cascade for a small molecule library.
Caption: Typical screening cascade for a small molecule library.
A screening cascade for a drug discovery project typically involves a series of assays to identify and characterize active compounds.[17][18][19][20]
-
Primary Screening: The entire library is tested at a single, high concentration in a high-throughput assay (e.g., a biochemical binding assay) to identify initial "hits".[21]
-
Hit Confirmation and Dose-Response: The activity of the initial hits is confirmed, and their potency (e.g., IC50 or EC50) is determined by testing them at multiple concentrations.
-
Secondary Assays: Confirmed hits are further evaluated in more physiologically relevant assays, such as cell-based functional assays.[22] This stage may also include assessing selectivity against related targets.
-
Lead Optimization: The most promising compounds undergo further medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.
References
- 1. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 15. selectscience.net [selectscience.net]
- 16. Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. international-biopharma.com [international-biopharma.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: 3-(Propylphenyl)propanoic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Propylphenyl)propanoic acid and its derivatives are aromatic carboxylic acids with potential applications in materials science, particularly in the development of advanced polymers and surface-modified materials. While direct applications of 3-(propylphenyl)propanoic acid are not extensively documented in publicly available literature, the properties and functionalities of structurally similar compounds provide a strong basis for exploring its use as a versatile building block and modifying agent. This document outlines potential applications, experimental protocols for synthesis and material modification, and key data based on analogous compounds. The information is intended to serve as a foundational guide for researchers interested in leveraging the unique characteristics of this compound class in materials science innovation.
The core structure, featuring a phenyl ring, a propanoic acid group, and a propyl substituent, offers a combination of hydrophobicity from the phenyl and propyl groups, and a reactive carboxylic acid functional group. This amphiphilic nature makes it a candidate for applications requiring tailored interfacial properties, such as in polymer blends, composites, and surface coatings.
Potential Applications in Materials Science
Based on the functionalities of related compounds, 3-(propylphenyl)propanoic acid could be explored for the following applications:
-
Polymer Additive: Analogous to 3-(4-Methylphenyl)propionic acid, which is used in specialty polymers to enhance flexibility and durability, 3-(propylphenyl)propanoic acid could be investigated as a plasticizer or a co-monomer in polyesters and polyamides to modify their mechanical properties.[1] The propyl group could impart increased hydrophobicity and potentially better compatibility with non-polar polymer matrices compared to smaller alkyl substituents.
-
Surface Modification of Polymers: The carboxylic acid group can be used to graft the molecule onto polymer surfaces, thereby altering their surface energy and affinity for other materials. This is conceptually similar to the surface modification of polyethylene (B3416737) films with benzoic acid to improve adhesion to polar substances.[2][3] Such modifications can enhance printability, paintability, and biocompatibility of otherwise inert polymer surfaces.
-
Component in Resin and Coating Formulations: The combination of an aromatic ring and a carboxylic acid suggests potential use in the synthesis of alkyd resins or as a modifying agent in epoxy or polyurethane coatings to improve adhesion, corrosion resistance, and weathering performance.
-
Building Block for Functional Materials: As a derivative of propanoic acid, it can serve as a precursor for synthesizing more complex functional molecules for applications in organic electronics or as specialized ligands for metal-organic frameworks (MOFs).
Experimental Protocols
The following protocols are based on established methods for the synthesis and application of structurally similar aromatic propanoic acids.
Protocol 1: Synthesis of 3-(4-Phenylphenyl)propanoic Acid (as an analogue)
This two-step protocol describes the synthesis of a structurally related biphenyl (B1667301) propanoic acid, which serves as a good model for the synthesis of phenyl-substituted propanoic acids.[4][5]
Step 1: Friedel-Crafts Acylation of Biphenyl with Succinic Anhydride (B1165640)
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 135 g of anhydrous aluminum chloride in 500 mL of nitrobenzene. Maintain the temperature below 10°C.
-
Addition of Reactants: Slowly add a finely ground mixture of 50 g of succinic anhydride and 75 g of biphenyl in portions, ensuring the temperature remains below 10°C.
-
Reaction: Stir the mixture at room temperature for 4 days.
-
Work-up: Decompose the reaction mixture by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The intermediate product, 3-(4-biphenylcarbonyl)propionic acid, will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a cold solution of sodium carbonate. Acidify the filtrate with sulfuric acid to re-precipitate the keto-acid. Collect the purified product by filtration and dry.
Step 2: Wolff-Kishner Reduction of 3-(4-Biphenylcarbonyl)propionic Acid
-
Reaction Setup: In a round-bottom flask with a reflux condenser, combine the 3-(4-biphenylcarbonyl)propionic acid (1.0 eq), potassium hydroxide (B78521) (4.0 eq), and diethylene glycol.
-
Addition of Hydrazine (B178648): Add hydrazine hydrate (B1144303) (3.0 eq) to the mixture.
-
Reaction (Part 1): Heat the mixture to 130-140°C for 1 hour.
-
Reaction (Part 2): Remove the condenser and increase the temperature to 190-200°C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.
-
Work-up: Cool the mixture to room temperature, dilute with water, and acidify with concentrated hydrochloric acid to precipitate the final product, 3-(4-phenylphenyl)propanoic acid.
-
Purification: Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like an ethanol/water mixture.
Protocol 2: Surface Grafting of Carboxylic Acids onto Polyethylene Film
This protocol is adapted from a method for grafting benzoic acid onto polyethylene and can be explored for 3-(propylphenyl)propanoic acid.[2]
-
Substrate Preparation: Cut polyethylene (PE) film into appropriate dimensions for testing.
-
Surface Softening: Heat the PE film to its softening point (the exact temperature depends on the grade of PE).
-
Catalyst Application: Sequentially spray a solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), onto the heat-softened PE surface.
-
Grafting Reaction: Immediately following the catalyst, spray a solution of 3-(propylphenyl)propanoic acid onto the surface. The alkylation reaction is expected to occur on the PE surface.
-
Post-Treatment: Allow the film to cool. Wash the surface thoroughly with a suitable solvent to remove any unreacted reagents and catalyst residues.
-
Characterization: Analyze the modified surface using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of grafted molecules, and contact angle measurements to assess the change in surface polarity.
Data Presentation
The following tables summarize key physical and chemical properties of related propanoic acid derivatives. This data can be used as a reference for predicting the properties of 3-(propylphenyl)propanoic acid.
Table 1: Physical and Chemical Properties of Selected Propanoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-(4-n-Propoxyphenyl)propionic acid | C₁₂H₁₆O₃ | 208.25 | 91.5-100.5 |
| 3-(4-Methylphenyl)propionic acid | C₁₀H₁₂O₂ | 164.20 | - |
| 3-(3-Hydroxyphenyl)propionic acid | C₉H₁₀O₃ | 166.17 | - |
| 2-(4-n-Propylphenyl)propanoic Acid | C₁₂H₁₆O₂ | 192.25 | - |
Data sourced from various chemical suppliers and databases.[1][6][7][8]
Table 2: Spectroscopic Data for 2-(4-n-Propylphenyl)propanoic Acid (as an analogue)
| Spectroscopic Data | Value |
| SMILES | CCCc1ccc(cc1)C(C)C(=O)O |
| InChI | InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) |
Data for a closely related isomer.[8]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for a phenyl-substituted propanoic acid.
Polymer Surface Modification Workflow
Caption: Workflow for polymer surface modification via grafting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-n-Propoxyphenyl)propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. 2-(4-n-Propylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]
Formulation of 4-Phenylbutanoic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutanoic acid (4-PBA), also known as 4-phenylbutyrate (B1260699), is a small molecule of significant interest in biomedical research. It is a derivative of the short-chain fatty acid butyric acid and is clinically used as its sodium salt for the treatment of urea (B33335) cycle disorders.[1][2] Beyond this application, 4-PBA is widely investigated for its roles as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and as a histone deacetylase (HDAC) inhibitor.[3][4] These mechanisms of action give it potential therapeutic applications in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5]
However, the physicochemical properties of 4-phenylbutanoic acid, particularly its poor water solubility, present challenges for its formulation in in vivo studies.[6] As a hydrophobic carboxylic acid, its bioavailability can be limited when administered in a simple aqueous suspension. This document provides detailed application notes and protocols for the formulation of 4-phenylbutanoic acid for preclinical in vivo research, focusing on strategies to enhance its solubility and bioavailability.
Physicochemical Properties of 4-Phenylbutanoic Acid
A thorough understanding of the physicochemical properties of 4-phenylbutanoic acid is essential for developing effective formulations. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Melting Point | 49-51 °C | [1] |
| Water Solubility | 5.3 g/L (at 40 °C) | [1] |
| logP | ~2.4 | [5] |
| pKa | ~4.8 | [5] |
Formulation Strategies for In Vivo Administration
The choice of formulation for 4-phenylbutanoic acid will depend on the intended route of administration, the desired dosage, and the specific requirements of the animal model. Due to its hydrophobic nature, strategies to improve solubility are often necessary for achieving adequate systemic exposure, particularly for oral administration.
Simple Aqueous Suspension (for Oral Gavage)
A simple aqueous suspension is the most straightforward formulation but may result in lower and more variable absorption. This approach is suitable for initial screening studies or when a more complex formulation is not feasible.
Protocol for a 10 mg/mL Aqueous Suspension:
-
Weighing: Accurately weigh the required amount of 4-phenylbutanoic acid.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. A common alternative is a 0.5% (w/v) methylcellulose (B11928114) solution.
-
Suspension: Gradually add the 4-phenylbutanoic acid powder to the CMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Homogenization: For improved stability and particle size distribution, the suspension can be homogenized using a suitable homogenizer.
-
Administration: Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.
Lipid-Based Formulations for Enhanced Oral Bioavailability
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly water-soluble drugs like 4-phenylbutanoic acid.[7] These formulations consist of oils, surfactants, and co-solvents, which form a fine emulsion or microemulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract, thereby facilitating drug dissolution and absorption.
Excipient Screening:
Protocol for Excipient Solubility Screening:
-
Add an excess amount of 4-phenylbutanoic acid to a fixed volume (e.g., 1 mL) of each selected excipient (oils, surfactants, co-solvents) in separate vials.
-
Vortex the vials for 2 minutes and then place them in a shaking incubator at a controlled temperature (e.g., 37°C) for 48 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Carefully collect the supernatant and analyze the concentration of dissolved 4-phenylbutanoic acid using a validated analytical method such as HPLC-UV.
Example Protocol for a SEDDS Formulation:
Based on the solubility data, a prototype SEDDS formulation can be developed. The following is a general protocol that would require optimization for 4-PBA.
-
Component Selection: Based on the excipient screening, select an oil, a surfactant, and a co-solvent that provide good solubility for 4-phenylbutanoic acid.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial. A common starting point for a Type IIIA SEDDS (according to the Lipid Formulation Classification System) would be a ratio of 40% oil, 40% surfactant, and 20% co-solvent.
-
Add the calculated amount of 4-phenylbutanoic acid to the excipient mixture.
-
Gently heat the mixture (e.g., to 40°C) and vortex until the drug is completely dissolved and the solution is clear and homogenous.
-
-
Characterization: The resulting formulation should be characterized for its self-emulsification properties by adding a small volume to water and observing the formation of an emulsion. Droplet size analysis should also be performed.
-
Administration: The formulation can be filled into gelatin capsules for administration or administered directly via oral gavage.
Polymer-Based Amorphous Solid Dispersions
Amorphous solid dispersions (ASDs) are another effective strategy for enhancing the solubility and dissolution rate of poorly soluble drugs.[8] In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and therefore greater solubility than the crystalline form.
Protocol for Preparing an ASD by Solvent Evaporation:
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., Soluplus®, povidone, HPMC) and a common solvent in which both 4-phenylbutanoic acid and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve 4-phenylbutanoic acid and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:2 or 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and mill it into a fine powder.
-
Reconstitution: The resulting ASD powder can be suspended in an aqueous vehicle for oral gavage.
Parenteral Formulations
For intravenous (IV) or intraperitoneal (IP) administration, 4-phenylbutanoic acid must be in a sterile, particle-free solution. Given its poor aqueous solubility, co-solvents or cyclodextrins are typically required. The sodium salt, sodium phenylbutyrate, is more water-soluble and is often used for parenteral formulations.
Protocol for a Co-solvent-based IV Formulation:
-
Vehicle Preparation: A common vehicle for hydrophobic compounds is a mixture of a co-solvent and a surfactant in saline. For example, a vehicle containing 10% DMSO, 10% Cremophor EL, and 80% saline can be prepared.
-
Dissolution: Dissolve the 4-phenylbutanoic acid in the DMSO first.
-
Mixing: Slowly add the Cremophor EL to the DMSO solution while stirring.
-
Final Dilution: Add the saline dropwise to the mixture under constant stirring.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
Administration: Administer the formulation via the desired parenteral route. The total volume and injection rate should be in accordance with the animal welfare guidelines for the species being used.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Formulation Development and In Vivo Testing
The following diagram illustrates a typical workflow for developing and evaluating a formulation of 4-phenylbutanoic acid for in vivo studies.
References
- 1. 4-phenylbutyric acid attenuates endoplasmic reticulum stress-mediated pancreatic β-cell apoptosis in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice [mdpi.com]
- 3. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 4. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Phenylpropanoic Acid
Welcome to the Technical Support Center for the purification of crude 3-phenylpropanoic acid (also known as hydrocinnamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3-phenylpropanoic acid?
A1: The impurities present in crude 3-phenylpropanoic acid largely depend on the synthetic route used for its preparation.
-
From Hydrogenation of Cinnamic Acid: The most common impurity is unreacted cinnamic acid. Over-hydrogenation can also lead to byproducts like cyclohexylpropanoic acid.[1]
-
From Malonic Ester Synthesis: Impurities may include unreacted starting materials such as benzyl (B1604629) chloride and diethyl malonate.[2]
Q2: What are the primary methods for purifying crude 3-phenylpropanoic acid?
A2: The most effective and commonly used purification methods are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvent is best for the recrystallization of 3-phenylpropanoic acid?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 3-phenylpropanoic acid, water or a mixed solvent system of ethanol (B145695) and water is often effective. Toluene can also be used.[3]
Q4: When should I opt for column chromatography instead of recrystallization?
A4: Column chromatography is preferable under the following circumstances:
-
When recrystallization fails to remove impurities with similar solubility profiles.
-
If the product "oils out" during recrystallization and does not crystallize.
-
When multiple components in the crude mixture need to be separated.
-
If a very high degree of purity is required for downstream applications.
Q5: How can I assess the purity of my 3-phenylpropanoic acid sample?
A5: The purity of 3-phenylpropanoic acid can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (45-48 °C) indicates high purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the purity of the sample.[4][5]
-
Gas Chromatography (GC): GC is another method for determining purity, sometimes after derivatization.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crystals | - Too much solvent was used. - The cooling process was too rapid. - The compound is significantly soluble in the cold solvent. | - Reduce the solvent volume by evaporation and re-cool. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation. |
| Product "Oils Out" | - The melting point of the compound is lower than the boiling point of the solvent. - The presence of significant impurities is depressing the melting point. - The solution is supersaturated. | - Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool more slowly. - Consider a preliminary purification step like acid-base extraction to remove gross impurities. |
| No Crystals Form | - The solution is not saturated (too much solvent). - The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure 3-phenylpropanoic acid. |
| Colored Impurities in Crystals | - Colored impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Separation | - Insufficient mixing of the organic and aqueous layers. - The aqueous base is not strong enough or used in insufficient quantity. | - Shake the separatory funnel vigorously to ensure thorough mixing. - Use a sufficient volume of a suitable base like saturated sodium bicarbonate and test the aqueous layer with pH paper to ensure it is basic.[6] |
| Poor Recovery After Acidification | - Incomplete precipitation of the product. - 3-phenylpropanoic acid has some solubility in water. | - Ensure the aqueous solution is sufficiently acidified (pH 2-3) by testing with pH paper. - Thoroughly cool the acidified solution in an ice bath to minimize solubility. - If significant product remains in the aqueous phase, perform a back-extraction with an organic solvent like ethyl acetate (B1210297).[7] |
Data Presentation
Table 1: Physical Properties of 3-Phenylpropanoic Acid
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Melting Point | 45-48 °C |
| Boiling Point | 280 °C |
| Appearance | White crystalline solid |
Table 2: Solubility of 3-Phenylpropanoic Acid
| Solvent | Solubility |
| Water | Sparingly soluble in cold water, more soluble in hot water. |
| Ethanol | Soluble |
| Toluene | Soluble |
| Diethyl Ether | Soluble |
Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: Place the crude 3-phenylpropanoic acid in an Erlenmeyer flask. Add a minimal amount of hot water while heating and stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Pure crystals of 3-phenylpropanoic acid should form.
-
Isolation: Cool the flask in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude 3-phenylpropanoic acid in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated 3-phenylpropanoic acid will be in the aqueous layer (usually the bottom layer). Drain the aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acid is extracted. Combine the aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). 3-phenylpropanoic acid will precipitate out.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry.
Protocol 3: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 3-phenylpropanoic acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity (e.g., from hexane (B92381) to a mixture of hexane and ethyl acetate) is often effective. The polarity of the eluent should be gradually increased to first elute less polar impurities, followed by the desired 3-phenylpropanoic acid.
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-phenylpropanoic acid.
Visualizations
Caption: General workflow for purification by recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(propylphenyl)propanoic acid Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(propylphenyl)propanoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 3-(propylphenyl)propanoic acid in aqueous solutions?
A1: The stability of 3-(propylphenyl)propanoic acid in aqueous solutions is primarily affected by pH, temperature, light exposure, and the presence of oxidizing agents. As an aromatic carboxylic acid, it is susceptible to degradation through hydrolysis (especially at extreme pH values), oxidation of the propyl side chain or phenyl ring, and photodegradation upon exposure to UV light.[1]
Q2: What is the aqueous solubility of 3-(propylphenyl)propanoic acid and how does pH affect it?
Q3: What are the likely degradation pathways for 3-(propylphenyl)propanoic acid?
A3: Based on its chemical structure, the following degradation pathways are anticipated:
-
Hydrolysis: While generally stable, forced conditions of high or low pH can promote hydrolysis, although this is less common for the carboxylic acid group itself compared to esters or amides.
-
Oxidation: The propyl side chain and the phenyl ring are susceptible to oxidation, which can be initiated by oxidizing agents, heat, or light. This can lead to the formation of hydroperoxides, alcohols, ketones, or even cleavage of the side chain.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation, potentially leading to the formation of various photoproducts.[1]
-
Decarboxylation: At elevated temperatures, decarboxylation of the propanoic acid side chain may occur.
Q4: How can I monitor the stability of my 3-(propylphenyl)propanoic acid solution?
A4: The most effective way to monitor the stability is by using a stability-indicating high-performance liquid chromatography (HPLC) method. This method should be capable of separating the intact 3-(propylphenyl)propanoic acid from all its potential degradation products. Visual inspection for color change or precipitation can be an initial indicator of degradation, but it is not a substitute for a validated analytical method.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and analysis of 3-(propylphenyl)propanoic acid in aqueous solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | The concentration of the compound exceeds its solubility at the given pH and temperature. The pH of the buffer is below the pKa of the compound. | 1. Increase the pH of the buffer to at least 2 units above the pKa (~4.7).2. Use a co-solvent (e.g., a small percentage of acetonitrile (B52724) or ethanol) to increase solubility. Ensure the co-solvent does not interfere with the experiment or analysis.[1]3. Gently warm the solution to aid dissolution, but be cautious of potential thermal degradation. |
| Inconsistent analytical results | The compound is degrading in solution during the experiment or analysis. The analytical method is not stability-indicating. | 1. Prepare fresh solutions before each experiment.2. Protect solutions from light by using amber vials or covering them with aluminum foil.3. Control the temperature of the solution.4. Validate your HPLC method to ensure it can separate the parent compound from its degradants. |
| Appearance of new peaks in HPLC chromatogram | Degradation of the compound has occurred. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify their retention times.2. Compare the chromatograms of stressed samples with those of a control (unstressed) sample to confirm the new peaks are from degradation.3. Characterize the structure of the major degradation products using techniques like LC-MS. |
| Loss of compound potency | Significant degradation has occurred. | 1. Re-evaluate the storage conditions of the stock and working solutions (temperature, light exposure).2. Re-prepare the solution and re-analyze to confirm the loss.3. If degradation is confirmed, the experimental conditions may need to be modified (e.g., using a different buffer, protecting from light). |
Quantitative Data Summary
The following table summarizes key physicochemical and stability-related data for 3-phenylpropanoic acid, a close structural analog of 3-(propylphenyl)propanoic acid. This data can be used as an estimate for experimental design.
| Parameter | Value | Reference |
| Molecular Formula | C9H10O2 | [4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Aqueous Solubility | 5.9 g/L (5900 mg/L) at 20°C | [2][4] |
| pKa | 4.66 (at 18°C) | [2][3][4] |
| LogP | 1.84 | [4] |
Note: This data is for 3-phenylpropanoic acid and should be used as an approximation for 3-(propylphenyl)propanoic acid.
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4]
a) Acid and Base Hydrolysis:
-
Prepare a stock solution of 3-(propylphenyl)propanoic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 4, 8, 12 hours).
-
Before HPLC analysis, neutralize the samples (acidic sample with NaOH, basic sample with HCl).
b) Oxidative Degradation:
-
Prepare a 100 µg/mL solution of the compound in a mixture of water and acetonitrile (if needed for solubility).
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC at various time points.
c) Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Prepare a solution of the compound (100 µg/mL) and incubate it at 70°C for 48 hours.
-
Analyze the samples by HPLC.
d) Photodegradation:
-
Expose a solution of the compound (100 µg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. An example gradient could be:
-
0-5 min: 90% A, 10% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or the λmax of 3-(propylphenyl)propanoic acid)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to prevent the degradation of Propylbenzene-(CH2)2-COOH during storage
Technical Support Center: Propylbenzene-(CH2)2-COOH Storage and Stability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound during storage. The following information is based on the general principles of storing aromatic carboxylic acids and related alkylbenzene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for compounds like this compound is oxidation.[1] The alkyl (propyl) group attached to the benzene (B151609) ring is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the aromatic ring). This can lead to the formation of hydroperoxides, alcohols, ketones, or further oxidation to carboxylic acids. Additionally, the carboxylic acid group can undergo decarboxylation, especially at elevated temperatures.
Q2: What are the ideal storage conditions to prevent degradation?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[2] An inert atmosphere is highly recommended. Specific conditions are detailed in the table below.
Q3: Can I store the compound in a standard laboratory freezer?
A3: Yes, storing the compound in a freezer is a good practice to slow down potential degradation reactions. However, it is crucial to ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. Repeated freeze-thaw cycles should be avoided.
Q4: What type of container is best for storing this compound?
A4: An amber glass vial with a tightly sealed cap is recommended. The amber glass will protect the compound from light, which can catalyze oxidative degradation. For long-term storage, a vial with a PTFE-lined cap is ideal to ensure an airtight seal and prevent reaction with the cap material.
Q5: Are there any additives that can help prevent degradation?
A5: Yes, antioxidants can be added to inhibit oxidation.[1] Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) or vitamin E. However, the addition of any substance will create a mixture, so this should only be considered if it will not interfere with downstream applications.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation of the aromatic ring or alkyl side chain. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using amber vials and storing in the dark. |
| Change in physical state (e.g., clumping, oiling out) | Absorption of moisture. | Store in a desiccator or a dry box. Ensure the container is tightly sealed. |
| Appearance of new peaks in analytical data (HPLC, GC-MS) | Degradation of the compound. | Review storage conditions. Implement the recommended storage protocols (see below). Perform a stability study to identify optimal conditions. |
| Decrease in purity over time | Slow degradation due to suboptimal storage. | Re-evaluate current storage conditions. Consider storing at a lower temperature and under an inert atmosphere. |
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage ( < 1 month ) | Long-Term Storage ( > 1 month ) |
| Temperature | 2-8 °C (Refrigerator) | -20 °C or lower (Freezer) |
| Atmosphere | Air (in a tightly sealed container) | Inert Gas (Nitrogen or Argon)[3][4] |
| Light | Protected from light (Amber vial) | Protected from light (Amber vial, stored in a dark box) |
| Container | Tightly sealed amber glass vial | Amber glass vial with PTFE-lined cap |
| Humidity | Controlled (Store with desiccants) | Dry environment (Desiccator or dry box) |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several accurately weighed samples of this compound.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C in a dry oven for 48 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) at room temperature for 48 hours.
-
-
Control Sample: Store a control sample under ideal conditions (-20 °C, dark, inert atmosphere).
-
Analysis: Analyze all samples (including the control) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[5][6][7]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed and control samples.
Protocol 2: Real-Time Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in appropriate storage containers (amber glass vials with PTFE-lined caps).
-
Storage: Store the aliquots under the recommended long-term storage conditions (-20 °C, inert atmosphere, protected from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, remove one aliquot and allow it to come to room temperature. Analyze the sample for purity and the presence of any degradation products using a validated analytical method (e.g., HPLC).
-
Data Evaluation: Plot the purity of the compound versus time. The shelf-life can be determined as the time at which the purity drops below a specified limit (e.g., 95%).
Visualizations
References
- 1. Antioxidant - Wikipedia [en.wikipedia.org]
- 2. recsupply.com [recsupply.com]
- 3. quora.com [quora.com]
- 4. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Troubleshooting Low Cell Permeability of Propylbenzene-(CH2)2-COOH Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of Propylbenzene-(CH2)2-COOH analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could be contributing to the low cell permeability of my this compound analogs?
A1: The low cell permeability of your analogs is likely influenced by a combination of their physicochemical properties. The presence of a carboxylic acid group is a significant factor, as it can be ionized at physiological pH, increasing polarity and reducing passive diffusion across the lipid cell membrane.[1][2][3][4][5] Key properties to evaluate are:
-
Lipophilicity (LogP): An optimal LogP range is crucial for good permeability. The propylbenzene (B89791) group contributes to lipophilicity, but the carboxylic acid reduces it.
-
Polar Surface Area (PSA): The carboxylic acid group significantly increases the PSA, which is inversely correlated with permeability.
-
Molecular Weight: While likely not the primary issue for this class of analogs, it's a fundamental property to consider.[6]
-
Ionization State (pKa): The pKa of the carboxylic acid will determine the ratio of the ionized (less permeable) to the non-ionized (more permeable) form at a given pH.[7]
-
Active Efflux: The analogs might be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of the cell.[8][9][10]
Q2: Which in vitro assays are recommended to quantify the cell permeability of my compounds?
A2: A tiered approach using standard in vitro permeability assays is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's an excellent first screen to assess the intrinsic passive permeability of your analogs.[11][12][13][14][15][16]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. It provides insights into both passive and active transport mechanisms, including efflux.[17][18][19][20][21][22]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This is another well-established cell-based assay. MDCK cells form tight monolayers and are often used to study the potential for blood-brain barrier penetration.[8][9][17][23] Genetically engineered MDCK cells overexpressing specific transporters (e.g., MDR1-MDCK for P-gp) are valuable for identifying efflux substrates.[8][9][10]
Q3: How can I determine if my this compound analogs are substrates of efflux pumps?
A3: A bi-directional Caco-2 or MDR1-MDCK assay is the standard method.[9][10][21] You will measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[19][21]
-
Additionally, you can perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.[19][24]
Q4: What strategies can I employ to improve the cell permeability of my lead compounds?
A4: Several medicinal chemistry strategies can be considered:
-
Prodrug Approach: Masking the polar carboxylic acid group with a lipophilic, enzymatically cleavable moiety (e.g., an ester) can significantly enhance permeability.[25][26] The prodrug crosses the cell membrane, and intracellular enzymes hydrolyze it back to the active carboxylic acid.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to optimize the balance of lipophilicity and polarity. This could involve altering the length of the alkyl chain or substituting the propylbenzene ring.[27][28][29][30][31]
-
Formulation Strategies: For in vivo studies, advanced formulation techniques like lipid-based delivery systems (e.g., SEDDS) or nanoparticles can improve absorption.[3]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | - Confirm with Physicochemical Properties: Calculate the LogP and PSA of your analogs. High PSA and low LogP are consistent with poor passive diffusion. - SAR Optimization: Synthesize and test analogs with modified lipophilicity. Consider reducing the number of hydrogen bond donors.[32] |
| Low Compound Solubility in Assay Buffer | - Check Solubility: Determine the aqueous solubility of your compounds in the assay buffer. Insoluble compound can lead to an underestimation of permeability.[13] - Modify Assay Conditions: If solubility is an issue, you may need to add a small percentage of a co-solvent like DMSO, but be aware this can affect the membrane integrity. |
Issue 2: Low Apical-to-Basolateral (A-B) Permeability in Caco-2/MDCK Assays
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | - Cross-validate with PAMPA: If PAMPA results also show low permeability, the primary issue is likely poor passive diffusion.[11] |
| Active Efflux | - Perform Bi-directional Assay: Measure both A-B and B-A permeability to calculate the efflux ratio. An efflux ratio > 2 suggests active efflux.[19][21] - Use Efflux Inhibitors: Repeat the assay in the presence of known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A).[19][23] A significant increase in A-B permeability confirms efflux. |
| Poor Compound Stability | - Assess Compound Stability: Analyze the concentration of your compound in the donor and receiver compartments at the end of the assay to check for degradation. |
| Non-specific Binding | - Include Control Wells: Use wells without cells to assess binding to the plate or membrane.[12] - Modify Buffer: Adding a low concentration of bovine serum albumin (BSA) to the receiver buffer can sometimes reduce non-specific binding.[21] |
| Poor Monolayer Integrity | - Monitor TEER: Ensure the transepithelial electrical resistance (TEER) values of your cell monolayers are within the acceptable range for your laboratory's established protocol before and after the experiment.[19][33][34] - Use Paracellular Marker: Include a low permeability marker like Lucifer Yellow to check for monolayer integrity.[19] |
Data Presentation
Table 1: Physicochemical Properties and Permeability Classification
| Parameter | Poor Permeability | Moderate Permeability | High Permeability |
| Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | < 1.0 | 1.0 - 10.0 | > 10.0 |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2.0 | - | > 2.0 (Indicates Efflux) |
| Calculated LogP | < 1.0 or > 5.0 | 1.0 - 3.0 | 3.0 - 5.0 |
| Polar Surface Area (PSA) (Ų) | > 140 | 60 - 140 | < 60 |
| Molecular Weight ( g/mol ) | > 500 | - | < 500 |
Note: These are general guidelines, and exceptions exist.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound analogs.
Methodology:
-
Prepare Lipid Solution: A common lipid solution is 2% (w/v) lecithin (B1663433) in dodecane.[15]
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter donor plate and allow the lipid to impregnate the filter.
-
Prepare Compound Solutions: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 100 µM), keeping the final DMSO concentration low (<1%).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate. Add the compound solutions to the donor wells. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[14][16]
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - ([C]a / [C]eq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound analogs.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).[19]
-
Prepare Transport Buffer: Use a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Prepare Dosing Solutions: Prepare solutions of the test compounds in the transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from the basolateral chamber for analysis.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B assay.
-
Collect samples from the apical chamber for analysis.
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
The apparent permeability (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Mandatory Visualizations
Caption: Experimental workflow for troubleshooting low cell permeability.
Caption: Overview of passive diffusion and active efflux across the cell membrane.
References
- 1. Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. longdom.org [longdom.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 14. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. enamine.net [enamine.net]
- 23. Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chemical structure and properties of selected benzene compounds in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Chemical structure and properties of selected benzene compounds in relation to biological activity. | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. Quantitative structure-activity relationship to predict toxicological properties of benzene derivative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 3-(propylphenyl)propanoic acid for X-ray Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 3-(propylphenyl)propanoic acid for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most promising crystallization methods for a small organic molecule like 3-(propylphenyl)propanoic acid?
A1: For small, air-stable organic molecules, several techniques are commonly successful. The most straightforward and often first-attempted method is slow evaporation .[1] Other powerful techniques include vapor diffusion and slow cooling .[2] The choice of method often depends on the amount of sample available and its solubility characteristics.[3]
Q2: How do I select an appropriate solvent for crystallizing 3-(propylphenyl)propanoic acid?
A2: Solvent selection is a critical step in successful crystallization.[4] For carboxylic acids, a good starting point is to use solvents with similar intermolecular forces.[5] The principle of "like dissolves like" is a useful guideline; polar carboxylic acids tend to be more soluble in polar solvents.[6] A systematic solvent screening is highly recommended.[7] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]
Q3: My compound has precipitated as an oil or amorphous solid. What should I do?
A3: "Oiling out" or forming an amorphous solid is a common issue that often relates to high supersaturation, solvent choice, or rapid temperature changes.[7] To induce crystallization, you can try the following:
-
Slower Cooling: Employ a more gradual cooling gradient to slow down the process.[7]
-
Scratching: Gently scratch the inside of the crystallization vessel with a glass rod at the air-solvent interface to create nucleation sites.[7]
-
Seeding: Introduce a single, well-formed crystal from a previous successful batch into the supersaturated solution to encourage growth.[7]
-
Solvent System Optimization: Use a mixture of a "good" solvent (high solubility) and a "poor" anti-solvent (low solubility). Dissolve the compound in the good solvent and slowly add the anti-solvent until the solution becomes slightly turbid.[7]
Q4: The crystals I obtained are too small or needle-like. How can I grow larger, higher-quality crystals?
A4: The formation of small or needle-like crystals often indicates that nucleation and crystal growth occurred too rapidly.[7] To obtain larger crystals, the rate of crystallization needs to be slowed down.[2][8] Consider the following adjustments:
-
Reduce Supersaturation: Start with a less concentrated solution.
-
Slower Evaporation/Cooling: Decrease the rate of solvent evaporation by covering the vessel more tightly or slow down the cooling process.[1]
-
Vapor Diffusion: This gentle method can promote the growth of high-quality crystals by slowly introducing an anti-solvent via the vapor phase.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Insufficient time for crystal growth. | - Concentrate the solution by slowly evaporating more solvent.- Add a miscible anti-solvent to decrease solubility.- Allow the experiment to proceed for a longer duration.[2] |
| Formation of Oil or Amorphous Solid | - Solution is too supersaturated.- Cooling rate is too fast.- Inappropriate solvent system. | - Dilute the solution slightly.- Decrease the cooling rate; for example, by placing the vessel in a Dewar of warm water.[8]- Try a different solvent or a solvent/anti-solvent pair.[7]- Use the scratching or seeding techniques to induce nucleation.[7] |
| Many Small Crystals | - Too many nucleation sites.- Rapid crystallization. | - Filter the solution to remove any dust or particulate matter that could act as nucleation sites.[10]- Reduce the rate of solvent evaporation or cooling.[1]- Use a less concentrated solution. |
| Poor Crystal Quality (e.g., twinning, disordered) | - Rapid crystal growth.- Mechanical disturbances. | - Slow down the crystallization process.- Ensure the crystallization vessel is in a location free from vibrations.[3] |
Experimental Protocols
Protocol 1: Slow Evaporation
-
Solvent Selection: Choose a solvent in which 3-(propylphenyl)propanoic acid has moderate solubility.
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent to create a nearly saturated solution.[8] Ensure all solid has dissolved; gentle warming may be necessary. If any impurities remain undissolved, filter the hot solution.[7]
-
Crystallization: Transfer the solution to a clean vial or crystallization dish.[1] Cover the container with parafilm or aluminum foil and puncture a few small holes to allow for slow evaporation.[8][10]
-
Incubation: Place the vessel in a quiet, undisturbed location and allow the solvent to evaporate slowly over several days to weeks.[3]
Protocol 2: Vapor Diffusion
-
Solvent System Selection: Choose a "good" solvent in which the compound is soluble and a miscible, more volatile "anti-solvent" in which the compound is insoluble.[2]
-
Preparation: Dissolve the compound in a small amount of the "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker that contains a small amount of the "anti-solvent".[9]
-
Diffusion: Seal the outer container. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.[9][11]
Protocol 3: Slow Cooling
-
Dissolution: Prepare a saturated solution of the compound in a suitable solvent at or near the solvent's boiling point.[8]
-
Setup: Transfer the hot, saturated solution to a clean container and seal it.
-
Cooling: Place the container in an insulated vessel, such as a Dewar flask filled with hot water, to allow for very slow cooling to room temperature.[1]
-
Low Temperature Variation: Alternatively, prepare a saturated solution at room temperature and place it in a refrigerator or freezer to cool slowly.[8]
Data Presentation
Table 1: Common Solvents for Crystallization of Carboxylic Acids
| Solvent Class | Example Solvents | Polarity | Boiling Point (°C) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar Protic | 65, 78, 82 | Good for polar compounds; can form hydrogen bonds.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar Aprotic | 56, 80 | Good general-purpose solvents.[7] |
| Esters | Ethyl Acetate | Medium Polarity | 77 | Less polar than ketones, suitable for a range of compounds.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low Polarity | 35, 66 | Often used in solvent/anti-solvent systems.[7] |
| Hydrocarbons | Hexane, Heptane, Toluene | Nonpolar | 69, 98, 111 | Good anti-solvents for polar compounds.[7] |
| Chlorinated | Dichloromethane, Chloroform | Medium Polarity | 40, 61 | Use with caution due to toxicity.[7] |
Visualizations
Caption: Workflow for Crystallization Method Selection.
Caption: Troubleshooting Decision Tree for Crystallization.
References
- 1. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 2. Growing Crystals [web.mit.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
addressing regioselectivity issues in the functionalization of 3-(propylphenyl)propanoic acid
Technical Support Center: Functionalization of 3-(propylphenyl)propanoic Acid
Welcome to the technical support center for the regioselective functionalization of 3-(propylphenyl)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Controlling Regioselectivity in Electrophilic Aromatic Substitution
Question: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 3-(propylphenyl)propanoic acid and obtaining a mixture of isomers. How can I control the regioselectivity to favor a specific product?
Answer: The primary challenge in the electrophilic aromatic substitution (EAS) of 3-(propylphenyl)propanoic acid is managing the directing effects of the two substituents. The n-propyl group is an activating, ortho-, para-director due to inductive effects and hyperconjugation.[1][2] The propanoic acid group, being separated from the ring by two methylene (B1212753) groups, has a weak deactivating inductive effect and does not significantly influence the regiochemical outcome of EAS on the ring. Therefore, the propyl group is the dominant directing group.
You will almost always obtain a mixture of ortho- and para-substituted products. The ratio between them is influenced by sterics.[1] The bulky propyl group can hinder the approach of the electrophile to the adjacent ortho positions, often leading to the para-isomer being the major product.
Troubleshooting Strategies:
-
Steric Hindrance: For reactions sensitive to steric bulk (like Friedel-Crafts acylation), the proportion of the para product will be significantly higher.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable para product.
-
Catalyst Choice: In some cases, the choice of catalyst can influence the ortho/para ratio. For instance, using zeolite catalysts in nitration has been shown to significantly enhance para-selectivity for alkylbenzenes.[3]
Workflow for Predicting EAS Regioselectivity
Caption: Logical workflow for determining the major and minor products of electrophilic aromatic substitution.
Comparative Data: Nitration of Alkylbenzenes This table shows how the steric bulk of an alkyl group affects the ortho/para product ratio in nitration, which is a key consideration for the propyl group.[1]
| Alkylbenzene | % Ortho | % Para | Ortho/Para Ratio |
| Toluene | 58% | 37% | 1.57 |
| Ethylbenzene | 45% | 49% | 0.92 |
| Isopropylbenzene | 30% | 62% | 0.48 |
| tert-Butylbenzene | 16% | 73% | 0.22 |
As the size of the alkyl group increases, attack at the ortho position is sterically hindered, leading to a higher proportion of the para product.
FAQ 2: How can I achieve meta-functionalization?
Question: My goal is to introduce a functional group at the meta position relative to the propyl group. Standard electrophilic substitution gives me ortho/para products. Is there a protocol to achieve meta-selectivity?
Answer: Achieving meta-functionalization requires overcoming the inherent ortho-, para-directing nature of the alkyl group. This can be accomplished using a directing group strategy that positions a metal catalyst to activate a remote C-H bond at the meta position.
Recent literature describes a palladium-catalyzed method for the meta-C-H olefination of 3-phenylpropanoic acid derivatives.[4][5] The strategy involves temporarily installing a directing group on the carboxylic acid moiety. This directing group then coordinates to the palladium catalyst, forming a large macrocyclic transition state that favors the activation of the distal meta-C-H bonds.[5]
Experimental Protocol: meta-Selective Olefination This protocol is adapted from studies on 3-phenylpropanoic acid derivatives.[5][6]
-
Directing Group Installation:
-
Couple 3-(propylphenyl)propanoic acid with 2-aminophenol (B121084) or a similar bidentate ligand to form an amide linkage. This installed group will act as the directing group.
-
-
C-H Activation Reaction:
-
To a solution of the substrate (1.0 equiv.) in a suitable solvent (e.g., t-AmylOH), add the olefin (e.g., ethyl acrylate, 3.0 equiv.), Pd(OAc)₂ (10 mol%), and an oxidant such as Ag₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 16 hours) under an inert atmosphere.
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with an organic solvent, filter through celite, and concentrate the filtrate.
-
Purify the residue using column chromatography to isolate the meta-olefinated product.
-
-
Directing Group Removal:
-
The directing group can be hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to regenerate the carboxylic acid, now functionalized at the meta position.
-
Workflow for meta-C-H Functionalization
Caption: Step-by-step workflow for achieving meta-selectivity using a directing group strategy.
FAQ 3: How can I selectively functionalize the benzylic position?
Question: I want to introduce a halogen (e.g., bromine) at the benzylic position of the propyl group without reacting with the aromatic ring. How can I achieve this selectivity?
Answer: The key to differentiating between aromatic substitution and side-chain substitution is the choice of reaction conditions. Benzylic positions are particularly susceptible to free-radical reactions because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[7]
-
For Benzylic Halogenation: Use conditions that favor a free-radical mechanism.
-
For Aromatic Halogenation: Use conditions that favor an electrophilic aromatic substitution mechanism (a Lewis acid catalyst).
Troubleshooting Guide: Benzylic vs. Aromatic Bromination
| Desired Outcome | Reagents & Conditions | Mechanism | Common Issues |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) or radical initiator (e.g., AIBN) in CCl₄. | Free Radical | Over-bromination; competing aromatic bromination if NBS concentration is too high or HBr is allowed to accumulate. |
| Aromatic Bromination | Br₂, FeBr₃ (or another Lewis acid). | Electrophilic Aromatic Substitution | Some benzylic substitution if exposed to UV light; reaction may be sluggish if the ring is deactivated. |
Experimental Protocol: Selective Benzylic Bromination
-
Setup: In a round-bottom flask equipped with a condenser, dissolve 3-(propylphenyl)propanoic acid (1.0 equiv.) in a non-polar solvent like carbon tetrachloride (CCl₄).
-
Reagents: Add N-Bromosuccinimide (NBS) (1.0 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux while irradiating with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The solid succinimide (B58015) byproduct will float to the top as the reaction proceeds.
-
Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide. Wash the filtrate with aqueous sodium bisulfite to remove any remaining bromine, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or distillation.
Decision Diagram for Halogenation
Caption: Decision-making process for selecting the correct conditions for site-selective bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. Remote meta C–H bond functionalization of 2-phenethylsulphonic acid and 3-phenylpropanoic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Remote meta C–H bond functionalization of 2-phenethylsulphonic acid and 3-phenylpropanoic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
Validation & Comparative
confirming the structure of synthesized 3-(propylphenyl)propanoic acid by spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of the expected spectroscopic data for 3-(4-propylphenyl)propanoic acid against potential synthetic precursors and byproducts. By presenting predicted and experimental data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical tool for researchers to verify the successful synthesis and purity of the target compound.
Comparative Spectroscopic Data
To facilitate clear and rapid analysis, the following tables summarize the predicted spectroscopic data for 3-(4-propylphenyl)propanoic acid and compare it with the experimental data of plausible alternatives that may be present in a reaction mixture: 4-propylcinnamic acid (a potential precursor), 3-phenylpropanoic acid (a possible byproduct), and 4-propylbenzaldehyde (B1360211) (a potential starting material).
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3-(4-propylphenyl)propanoic acid (Predicted) | ~11.5 (broad s) | 1H | COOH | |
| 7.12 (d, J=8.0 Hz) | 2H | Ar-H | ||
| 7.08 (d, J=8.0 Hz) | 2H | Ar-H | ||
| 2.92 (t, J=7.6 Hz) | 2H | -CH₂-Ar | ||
| 2.66 (t, J=7.6 Hz) | 2H | -CH₂-COOH | ||
| 2.54 (t, J=7.6 Hz) | 2H | Ar-CH₂-CH₂ | ||
| 1.62 (sextet, J=7.6 Hz) | 2H | -CH₂-CH₃ | ||
| 0.93 (t, J=7.4 Hz) | 3H | -CH₃ | ||
| 4-propylcinnamic acid (Inferred) | ~12.0 (broad s) | 1H | COOH | |
| 7.70 (d, J=16.0 Hz) | 1H | =CH-COOH | ||
| 7.45 (d, J=8.0 Hz) | 2H | Ar-H | ||
| 7.18 (d, J=8.0 Hz) | 2H | Ar-H | ||
| 6.40 (d, J=16.0 Hz) | 1H | Ar-CH= | ||
| 2.60 (t, J=7.6 Hz) | 2H | Ar-CH₂-CH₂ | ||
| 1.65 (sextet, J=7.6 Hz) | 2H | -CH₂-CH₃ | ||
| 0.95 (t, J=7.4 Hz) | 3H | -CH₃ | ||
| 3-phenylpropanoic acid [1] | 7.34 - 7.17 (m) | 5H | Ar-H | |
| 2.97 (t, J=7.8 Hz) | 2H | -CH₂-Ar | ||
| 2.69 (t, J=7.8 Hz) | 2H | -CH₂-COOH | ||
| 4-propylbenzaldehyde | 9.97 (s) | 1H | -CHO | |
| 7.78 (d, J=8.2 Hz) | 2H | Ar-H | ||
| 7.33 (d, J=8.2 Hz) | 2H | Ar-H | ||
| 2.66 (t, J=7.6 Hz) | 2H | Ar-CH₂-CH₂ | ||
| 1.67 (sextet, J=7.6 Hz) | 2H | -CH₂-CH₃ | ||
| 0.95 (t, J=7.4 Hz) | 3H | -CH₃ |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 3-(4-propylphenyl)propanoic acid (Predicted) | ~179.5 | COOH |
| ~141.0 | Ar-C (quat) | |
| ~137.5 | Ar-C (quat) | |
| ~128.8 | Ar-CH | |
| ~128.5 | Ar-CH | |
| ~37.8 | Ar-CH₂-CH₂ | |
| ~35.5 | -CH₂-COOH | |
| ~30.5 | -CH₂-Ar | |
| ~24.5 | -CH₂-CH₃ | |
| ~13.9 | -CH₃ | |
| 4-propylcinnamic acid (Inferred) | ~172.0 | COOH |
| ~147.0 | =CH-COOH | |
| ~145.0 | Ar-C (quat) | |
| ~132.0 | Ar-C (quat) | |
| ~129.8 | Ar-CH | |
| ~128.2 | Ar-CH | |
| ~117.0 | Ar-CH= | |
| ~38.0 | Ar-CH₂-CH₂ | |
| ~24.3 | -CH₂-CH₃ | |
| ~13.8 | -CH₃ | |
| 3-phenylpropanoic acid [1] | 179.82 | COOH |
| 140.28 | Ar-C (quat) | |
| 128.71 | Ar-CH | |
| 128.41 | Ar-CH | |
| 126.52 | Ar-CH | |
| 35.64 | -CH₂-COOH | |
| 30.73 | -CH₂-Ar | |
| 4-propylbenzaldehyde | 192.2 | -CHO |
| 150.0 | Ar-C (quat) | |
| 134.5 | Ar-C (quat) | |
| 129.8 | Ar-CH | |
| 129.5 | Ar-CH | |
| 38.2 | Ar-CH₂-CH₂ | |
| 24.5 | -CH₂-CH₃ | |
| 13.8 | -CH₃ |
Table 3: IR Absorption Data Comparison (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp²) | C-H Stretch (sp³) | C=O Stretch | C=C Stretch |
| 3-(4-propylphenyl)propanoic acid (Predicted) | 3300-2500 (broad) | ~3020 | 2960-2850 | ~1710 | ~1610, ~1515 |
| 4-propylcinnamic acid (Inferred) | 3300-2500 (broad) | ~3030 | 2960-2850 | ~1690 | ~1630 |
| 3-phenylpropanoic acid | 3300-2500 (broad) | ~3030 | 2930-2850 | ~1705 | ~1605, ~1495 |
| 4-propylbenzaldehyde | N/A | ~3040 | 2960-2860, ~2720 | ~1700 | ~1605, ~1575 |
Table 4: Mass Spectrometry Data Comparison (EI)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3-(4-propylphenyl)propanoic acid (Predicted) | 192 | 147 ([M-COOH]⁺), 119 ([M-CH₂CH₂COOH]⁺), 91 |
| 4-propylcinnamic acid (Inferred) | 190 | 173 ([M-OH]⁺), 145 ([M-COOH]⁺), 117 |
| 3-phenylpropanoic acid | 150 | 105 ([M-COOH]⁺), 91 ([C₇H₇]⁺) |
| 4-propylbenzaldehyde | 148 | 147 ([M-H]⁺), 119 ([M-CHO]⁺), 91 |
Experimental Protocols
High-quality spectroscopic data is essential for accurate structural elucidation. The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule like 3-(4-propylphenyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a single drop is sufficient.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure with the anvil to ensure good contact.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
For direct infusion, the solution is drawn into a syringe for introduction into the ion source.
-
For GC-MS or LC-MS, the solution is placed in an autosampler vial.
-
-
Instrument Setup:
-
Select the appropriate ionization method (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
-
Workflow for Spectroscopic Structure Confirmation
The logical process for confirming the structure of a synthesized compound using multiple spectroscopic techniques is illustrated in the following workflow diagram.
References
Comparative Analysis of Ortho, Meta, and Para Isomers of Propylphenylpropanoic Acid: A Guide for Researchers
This guide provides a comparative analysis of the ortho, meta, and para isomers of propylphenylpropanoic acid, a class of compounds with potential applications in drug discovery, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). Due to a notable lack of publicly available experimental data for the ortho and meta isomers, this guide combines established chemical principles, data from close structural analogs, and detailed experimental protocols to offer a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Arylpropanoic acids are a well-established class of NSAIDs, with prominent members like ibuprofen (B1674241) and naproxen. The position of the alkyl substituent on the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide focuses on the ortho (2-), meta (3-), and para (4-) isomers of 2-(propylphenyl)propanoic acid, exploring their synthesis, properties, and potential as anti-inflammatory agents.
Synthesis of Propylphenylpropanoic Acid Isomers
A general and adaptable method for the synthesis of 2-arylpropanoic acids involves the Friedel-Crafts acylation of an appropriate alkylbenzene followed by a series of transformations. A common route is the Darzens glycidic ester condensation or the Willgerodt-Kindler reaction followed by hydrolysis. A more direct approach involves the α-methylation of an arylacetic acid derivative.
A general synthetic scheme is presented below:
Caption: General synthetic pathways to 2-(propylphenyl)propanoic acid isomers.
Experimental Protocol: General Procedure for the Synthesis of 2-(4-Alkylphenyl)propanoic Acid via Friedel-Crafts Reaction [1]
This protocol is adapted from a general method for the synthesis of 2-(4-alkylphenyl)propanoic acids and can be modified for the ortho and meta isomers.
Materials:
-
Alkylbenzene (propylbenzene for this case)
-
Ethyl 2-chloropropionate
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid or sulfuric acid solution
-
Water
Procedure:
-
Friedel-Crafts Reaction: In a reaction vessel, mix the alkylbenzene with ethyl 2-chloropropionate in toluene as a solvent. The molar ratio of alkylbenzene to ethyl 2-chloropropionate should be approximately 1:1.
-
Cool the mixture to a temperature between -5°C and 5°C.
-
Gradually add anhydrous aluminum chloride as a catalyst. The concentration of AlCl₃ should be in the range of 0.02 to 0.04 g/mL.
-
Allow the reaction to proceed for 12 to 48 hours at this temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction will yield the intermediate, ethyl 2-(4-alkylphenyl)propionate.
-
Hydrolysis: The intermediate ester is then hydrolyzed to the carboxylic acid. Add a solution of hydrochloric acid or sulfuric acid and heat the mixture to a temperature between 70°C and 100°C.
-
After hydrolysis, remove the ethanol formed during the reaction.
-
Add water to the reaction mixture and separate the organic phase.
-
Evaporate the solvent from the organic phase to obtain the crude 2-(4-alkylphenyl)propanoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Physicochemical Properties
A direct comparison of the physicochemical properties of the three isomers is hampered by the lack of experimental data for the ortho and meta forms. The following table summarizes the available data for the para isomer and the closely related meta-isopropyl analog.
| Property | Ortho-isomer | Meta-isomer (Isopropyl analog) | Para-isomer |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol | 192.25 g/mol | 192.25 g/mol |
| Melting Point | Data not available | Data not available | Pale Yellow Oil to Off-White Solid[2] |
| Boiling Point | Data not available | Data not available | Data not available |
| pKa | Predicted to be slightly lower than meta and para | Predicted to be similar to para | Predicted to be around 4-5 |
| Solubility | Data not available | Data not available | Data not available |
Note: The data for the meta-isomer is for 2-(3-isopropylphenyl)propanoic acid. The physical state of the para-isomer is described as a pale yellow oil to an off-white solid, suggesting it may be a low-melting solid or a viscous liquid at room temperature. The pKa values are predicted based on general principles of electronic effects in substituted benzoic acids. The ortho isomer is expected to have a slightly lower pKa due to the steric hindrance to solvation of the carboxylate anion and potential intramolecular interactions.
Spectroscopic Data
Detailed spectroscopic data for all three isomers is not available. However, based on the structures, the following characteristic signals would be expected in their ¹H and ¹³C NMR spectra.
Expected ¹H NMR Spectral Features:
-
All isomers: A characteristic doublet for the methyl group on the propanoic acid chain (around 1.5 ppm), a quartet for the adjacent methine proton (around 3.7 ppm), and signals for the propyl group (a triplet for the terminal methyl, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the phenyl ring). The aromatic region will show distinct splitting patterns for each isomer.
-
Ortho-isomer: Complex splitting pattern in the aromatic region due to the close proximity of the two substituents.
-
Meta-isomer: More complex aromatic splitting pattern compared to the para-isomer, likely showing four distinct aromatic proton signals.
-
Para-isomer: A characteristic AA'BB' system in the aromatic region, appearing as two doublets.
Expected ¹³C NMR Spectral Features:
-
All isomers: Signals for the carboxylic acid carbon (around 180 ppm), the methine carbon of the propanoic acid chain (around 45 ppm), the methyl carbon of the propanoic acid chain (around 18 ppm), and the carbons of the propyl group. The number and chemical shifts of the aromatic carbons will differ for each isomer.
-
Ortho-isomer: Six distinct aromatic carbon signals.
-
Meta-isomer: Six distinct aromatic carbon signals.
-
Para-isomer: Four distinct aromatic carbon signals due to symmetry.
Biological Activity: Anti-inflammatory Potential
Arylpropanoic acids primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. There are two main isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible and upregulated during inflammation). Selective inhibition of COX-2 is a desirable trait for NSAIDs to reduce gastrointestinal side effects associated with COX-1 inhibition.
While no direct comparative studies on the COX inhibition of the ortho, meta, and para isomers of propylphenylpropanoic acid have been found, structure-activity relationship (SAR) studies of related NSAIDs suggest that the position of the substituent on the phenyl ring is crucial for activity and selectivity.
Experimental Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay [3][4][5]
This protocol provides a general framework for assessing the inhibitory activity of the propylphenylpropanoic acid isomers against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (ortho, meta, para isomers of propylphenylpropanoic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitors (e.g., celecoxib (B62257) for COX-2 selectivity, aspirin (B1665792) as a non-selective inhibitor)
-
96-well microplate
-
Microplate reader
Caption: A generalized workflow for an in vitro COX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a series of dilutions of the test compounds and control inhibitors.
-
Assay Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, heme), background (buffer, heme), and inhibitor testing (enzyme, buffer, heme, and test compound at various concentrations).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Expected Structure-Activity Relationship:
Based on known NSAIDs, the para-substituted isomer is often the most active. The size and lipophilicity of the substituent at the para position can influence binding to the COX active site. The ortho-isomer may exhibit reduced activity due to steric hindrance, which could prevent optimal binding. The meta-isomer's activity is generally intermediate or lower than the para-isomer. The selectivity for COX-2 over COX-1 is also highly dependent on the substitution pattern and the overall molecular shape.
Conclusion
This comparative guide provides a framework for researchers interested in the ortho, meta, and para isomers of propylphenylpropanoic acid. While a complete experimental dataset is not yet available, this guide consolidates existing knowledge and provides detailed protocols for further investigation. The synthesis of all three isomers is feasible through established methods. A thorough evaluation of their physicochemical properties and biological activities, particularly their COX-1/COX-2 inhibitory profiles, is warranted to determine their potential as novel anti-inflammatory agents. The significant data gaps, especially for the ortho-isomer, highlight a clear opportunity for future research in this area.
References
- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 2. 2-(4-n-Propylphenyl)propionic Acid | 3585-47-5 | SynZeal [synzeal.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Antibodies Raised Against Propylbenzene-(CH2)2-COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against propylbenzene (B89791) derivatives. Understanding the specificity of such antibodies is crucial for the development of accurate and reliable immunoassays for research, environmental monitoring, and drug development. This document outlines the performance of these antibodies against various structurally related compounds, supported by experimental data and detailed protocols.
Introduction to Antibody Specificity and Cross-Reactivity
Antibodies generated against small molecules, known as haptens, are fundamental tools in various bioanalytical assays. A critical performance characteristic of these antibodies is their specificity—the ability to bind to the target hapten with high affinity while showing minimal binding to other structurally similar molecules. Cross-reactivity occurs when an antibody binds to non-target molecules, which can lead to inaccurate measurements and false-positive results in immunoassays.
The hapten , Propylbenzene-(CH2)2-COOH, is a derivative of propylbenzene with a carboxylic acid linker, designed for conjugation to a carrier protein to elicit an immune response. The resulting antibodies' specificity is influenced by the hapten's structure, the nature of the carrier protein, and the conjugation chemistry employed. This guide examines the cross-reactivity of such antibodies to provide a comparative framework for their application.
Cross-Reactivity Performance: A Comparative Analysis
While specific cross-reactivity data for antibodies raised against this compound are not abundantly available in the public domain, we can draw valuable comparisons from studies on structurally analogous compounds, such as alkylphenols and other alkylbenzene derivatives. The following table summarizes the cross-reactivity of antibodies developed for haptens with similar structural motifs. The data is presented as the concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) and the percentage of cross-reactivity relative to the primary analyte.
Table 1: Comparative Cross-Reactivity of Anti-Alkylbenzene Derivative Antibodies
| Hapten Used for Immunization | Analyte | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| 4-Nonylphenol derivative | 4-n-Nonylphenol | 38.6 | 100 | |
| 4-n-Octylphenol | 55.1 | 70 | ||
| 4-tert-Octylphenol | >1000 | <3.9 | ||
| Nonylphenol ethoxylates | >1000 | <3.9 | ||
| Bisphenol A | >1000 | <3.9 | ||
| Octylphenol ethoxylate derivative | Octylphenol ethoxylate (OPEO₁₀) | 0.5 | 100 | |
| Nonylphenol ethoxylate (NPEO₁₀) | 2.5 | 20 | ||
| Nonylphenol | 50 | 1 |
Analysis of Cross-Reactivity Data:
The data in Table 1 demonstrates that antibodies raised against alkylphenol derivatives exhibit high specificity for the parent compound. Cross-reactivity is observed with structurally very similar molecules, such as those differing by a single carbon in the alkyl chain (e.g., 4-n-Nonylphenol vs. 4-n-Octylphenol). However, the specificity decreases significantly with more substantial structural changes, such as branching in the alkyl chain (tert-Octylphenol) or the addition of ethoxylate groups. This suggests that antibodies raised against this compound would likely show the highest affinity for the target molecule, with some potential cross-reactivity for other short-chain alkylbenzene carboxylic acids.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key experiments involved in cross-reactivity studies of anti-hapten antibodies.
Hapten Synthesis and Conjugation to Carrier Protein
Objective: To synthesize the immunogen by covalently linking the hapten (this compound) to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten: Dissolve this compound and NHS in anhydrous DMF. Add DCC or EDC and stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of the hapten.
-
Conjugation to Carrier Protein: Dissolve KLH in PBS. Slowly add the activated hapten solution to the KLH solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification of the Conjugate: Remove the unconjugated hapten and by-products by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Characterization: Determine the conjugation ratio (moles of hapten per mole of protein) using techniques such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a distinct chromophore.
Antibody Production and Purification
Objective: To generate polyclonal or monoclonal antibodies against the hapten-carrier conjugate.
Procedure (Polyclonal Antibodies):
-
Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations). Inject the emulsion into rabbits or other suitable host animals at multiple subcutaneous sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect blood samples 7-10 days after each booster and determine the antibody titer using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, collect the antiserum and purify the IgG fraction using protein A or protein G affinity chromatography.
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the specificity of the generated antibodies by measuring their cross-reactivity with structurally related compounds.
Materials:
-
Purified anti-Propylbenzene-(CH2)2-COOH antibodies
-
This compound-Ovalbumin (OVA) coating antigen
-
This compound standard
-
Cross-reactant compounds
-
96-well microtiter plates
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Secondary antibody-enzyme conjugate (e.g., Goat anti-rabbit IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of the this compound-OVA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and the potential cross-reactants. In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the purified antibody solution for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the secondary antibody-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for the standard and each cross-reactant. Calculate the percent cross-reactivity using the formula:
Benchmarking the Efficacy of 3-(propylphenyl)propanoic Acid Against Known Cyclooxygenase Inhibitors: A Comparative Guide
Introduction
3-(propylphenyl)propanoic acid is a novel compound with a structural resemblance to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on this specific molecule is limited, its close structural analog, 3-(4-Phenylphenyl)propanoic acid, is anticipated to exert its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes.[1] This guide provides a comparative analysis of the potential efficacy of 3-(propylphenyl)propanoic acid by benchmarking it against a range of well-established COX-1 and COX-2 inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating this compound's potential as an anti-inflammatory agent.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][3]
-
COX-1 is a constitutively expressed enzyme involved in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]
The therapeutic efficacy and side-effect profile of a COX inhibitor are largely dependent on its relative selectivity for COX-2 over COX-1. Higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects.[2]
Comparative Efficacy of Known COX Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known COX inhibitors against COX-1 and COX-2. This data provides a quantitative basis for benchmarking the potential potency and selectivity of novel compounds like 3-(propylphenyl)propanoic acid.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 Selective | 12.1 | 0.53 | 22.8 |
| Etoricoxib | COX-2 Selective | >100 | 0.53 | >188 |
| Rofecoxib | COX-2 Selective | >100 | 0.53 | >188 |
| Diclofenac | Moderately COX-2 Selective | 7.0 | 0.24 | 29.2 |
| Meloxicam | Moderately COX-2 Selective | 13.0 | 0.72 | 18.1 |
| Ibuprofen | Non-selective | 5.8 | 13.0 | 0.45 |
| Naproxen | Non-selective | 2.6 | 5.2 | 0.5 |
| Indomethacin | Non-selective | 0.1 | 2.5 | 0.04 |
| Aspirin | Non-selective | 3.57 | 29.3 | 0.12 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[4][5][6][7]
Experimental Protocols
A standardized in vitro colorimetric COX inhibitor screening assay is a common method to determine the inhibitory activity of a compound against COX enzymes.[3][6]
Detailed Methodology for In Vitro COX Inhibition Assay
1. Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test compound (e.g., 3-(propylphenyl)propanoic acid) and control inhibitors
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
2. Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Dissolve the test compound and control inhibitors in DMSO to create stock solutions.
-
Perform serial dilutions of the stock solutions with assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
3. Assay Setup (in a 96-well plate):
-
100% Initial Activity wells (Control): Add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Inhibitor wells: Add assay buffer, heme, the respective COX enzyme, and the test compound or a control inhibitor at various concentrations.
-
Background wells: Add assay buffer and heme (no enzyme).
-
It is recommended to perform all assays in duplicate or triplicate.
4. Pre-incubation:
-
Incubate the microplate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.[6]
5. Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
6. Data Analysis:
-
Subtract the background absorbance from the absorbance readings of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Visualizing Key Processes
Signaling Pathway of Prostaglandin Synthesis and Inhibition
The following diagram illustrates the cyclooxygenase pathway, showing the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. ajmc.com [ajmc.com]
A Head-to-Head Comparison of 3-Phenylpropanoic Acid and Other Fatty Acid Analogs in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fatty acid analog research, understanding the nuanced differences in their biological activities is paramount for the development of targeted therapeutics. This guide provides a head-to-head comparison of 3-phenylpropanoic acid, a representative of a class of synthetic fatty acid analogs, with other well-characterized natural and synthetic fatty acid analogs. The focus of this comparison is on their ability to activate key metabolic and inflammatory signaling pathways, namely those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and the Free Fatty Acid Receptor 1 (FFAR1).
Comparative Analysis of Receptor Activation
To provide a clear quantitative comparison, the following tables summarize the agonist activities of 3-phenylpropanoic acid and selected fatty acid analogs on PPARα, PPARγ, and FFAR1. The data is presented as EC50 values, which represent the concentration of the compound required to elicit a half-maximal response in in vitro assays.
Table 1: PPARα Agonist Activity
| Compound | Type | EC50 (µM) |
| 3-Phenylpropanoic Acid | Synthetic Analog | Data Not Available |
| WY-14643 | Synthetic Agonist | 1.5 |
| Oleic Acid | Endogenous Fatty Acid | Activates PPARα |
Table 2: PPARγ Agonist Activity
| Compound | Type | EC50 (nM) |
| 3-Phenylpropanoic Acid | Synthetic Analog | Data Not Available |
| Rosiglitazone | Synthetic Agonist | 43 |
Table 3: FFAR1 (GPR40) Agonist Activity
| Compound | Type | EC50 (nM) |
| 3-Phenylpropanoic Acid | Synthetic Analog | Data Not Available |
| GW9508 | Synthetic Agonist | 47 |
| Linoleic Acid | Endogenous Fatty Acid | Activates FFAR1 |
Signaling Pathways and Experimental Workflow
The activation of PPARs and FFAR1 by fatty acid analogs initiates distinct downstream signaling cascades that play crucial roles in metabolic regulation and inflammation.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that, upon activation by ligands such as fatty acids, heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in lipid and glucose metabolism and inflammation.
Figure 1: Simplified PPAR signaling pathway.
FFAR1 (GPR40) Signaling Pathway
Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G-protein coupled receptor (GPCR) primarily expressed on pancreatic β-cells. Activation of FFAR1 by fatty acids leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are a key trigger for glucose-stimulated insulin (B600854) secretion.
Figure 2: Simplified FFAR1 (GPR40) signaling pathway.
General Experimental Workflow
The assessment of a compound's activity as a fatty acid analog typically follows a standardized workflow, from initial screening to in-depth characterization.
Figure 3: General experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for assessing the agonist activity of fatty acid analogs on PPARγ and FFAR1. These protocols are based on commercially available assay kits and common laboratory practices.
PPARγ Activation Assay (Cell-Based Reporter Assay)
Objective: To quantify the ability of a test compound to activate the PPARγ receptor in a cellular context.
Materials:
-
HEK293 cells (or other suitable host cells)
-
PPARγ expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., 3-phenylpropanoic acid, Rosiglitazone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
FFAR1 (GPR40) Activation Assay (Calcium Mobilization Assay)
Objective: To measure the activation of FFAR1 by a test compound by quantifying the subsequent increase in intracellular calcium levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFAR1
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Test compounds (e.g., 3-phenylpropanoic acid, GW9508)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the FFAR1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the dark at 37°C for 1 hour.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Place the plate in the fluorescence plate reader.
-
Fluorescence Measurement: Measure the baseline fluorescence. Then, inject the test compounds or the positive control (GW9508) at various concentrations into the wells.
-
Data Recording: Immediately after injection, record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence intensity following compound addition is used to determine the response. Plot the peak fluorescence response against the compound concentration to calculate the EC50 value.
Conclusion
This guide provides a comparative framework for evaluating the biological activity of 3-phenylpropanoic acid and other fatty acid analogs. While direct quantitative data for 3-phenylpropanoic acid's activity on PPAR and FFAR1 receptors is currently limited, the provided experimental protocols offer a clear path for its characterization. The established EC50 values for well-known synthetic and endogenous fatty acid analogs serve as crucial benchmarks for these future studies. A thorough understanding of the structure-activity relationships of these compounds will undoubtedly accelerate the development of novel therapeutics for metabolic and inflammatory diseases.
A Comparative Guide to the Validation of Analytical Methods for 3-(Propylphenyl)propanoic Acid Using a Certified Reference Material
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data quality, reliability, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-(propylphenyl)propanoic acid, a key intermediate in various synthetic processes. The validation is based on the use of a certified reference material (CRM) to ensure traceability and accuracy.
Introduction
3-(Propylphenyl)propanoic acid is a carboxylic acid derivative whose accurate quantification is essential for process control, impurity profiling, and stability testing in pharmaceutical development. The selection of an appropriate analytical method is crucial for achieving the desired sensitivity, selectivity, and efficiency. This guide compares a reversed-phase HPLC-UV method and a derivatization-based GC-MS method, outlining their respective validation protocols and performance characteristics.
Experimental Protocols
Detailed methodologies for the validation of both HPLC and GC-MS methods are presented below. These protocols are designed to meet the standards outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Certified Reference Material (CRM)
For this validation, a hypothetical Certified Reference Material (CRM) of 3-(propylphenyl)propanoic acid with a certified purity of 99.8% ± 0.1% is used. All standard solutions are prepared using this CRM. In practice, if a specific CRM is unavailable, a well-characterized in-house primary standard would be used.
HPLC-UV Method Protocol
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 3-(propylphenyl)propanoic acid CRM and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range.
GC-MS Method Protocol
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Derivatization Procedure: To enhance the volatility of 3-(propylphenyl)propanoic acid for GC analysis, a derivatization step is employed.
-
Evaporate 1 mL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Data Presentation: Performance Comparison
The following tables summarize the hypothetical validation data for the HPLC-UV and GC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 12543x + 876 | y = 45678x + 543 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Repeatability (%RSD) | < 1.0% | < 1.5% |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% |
Table 3: Sensitivity and Robustness
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C) | Unaffected by minor changes in oven temperature ramp (±1°C/min) and carrier gas flow (±0.1 mL/min) |
Mandatory Visualization
Caption: Experimental workflow for method validation.
Caption: Logical comparison of HPLC-UV and GC-MS.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of 3-(propylphenyl)propanoic acid, with each offering distinct advantages.
-
HPLC-UV is a robust and straightforward method that is ideal for routine quality control applications where high sensitivity is not a primary requirement. Its simpler sample preparation makes it more efficient for analyzing a large number of samples.
-
GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level analysis and impurity profiling.[6][7][8] The mass spectrometric detection offers a higher degree of confidence in analyte identification. However, the need for a derivatization step adds to the sample preparation time and complexity.
The choice between these two methods should be based on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the intended application. This guide provides the foundational information to assist researchers in making an informed decision for validating their analytical method for 3-(propylphenyl)propanoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - UGD Academic Repository [eprints.ugd.edu.mk]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 8. foodsafety.institute [foodsafety.institute]
A Comparative Analysis of Propylbenzene-(CH2)2-COOH Derivatives: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics often begins with promising in vitro results, but the translation of this initial potency into in vivo efficacy is a critical and often challenging step. This guide provides a comparative evaluation of the in vitro and in vivo performance of several Propylbenzene-(CH2)2-COOH derivatives and structurally related compounds. The data presented herein is compiled from multiple studies to offer a comprehensive overview for researchers in the field of drug discovery.
Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for various derivatives, showcasing their biological activities in both laboratory-based assays and living organisms.
Table 1: Anti-inflammatory Activity
| Compound/Derivative | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Results |
| Pterostilbene Derivative E2 | Inhibition of Nitric Oxide (NO) production in LPS-induced RAW264.7 macrophages | IC50 = 0.7 µM[1] | Dextran Sulfate Sodium (DSS)-induced acute colitis in mice | Significant alleviation of colitis symptoms[1] |
| Hydrangenol (B20845) Derivative 11 | Downregulation of NO and Prostaglandin E2 (PGE2) production in LPS-induced RAW264.7 macrophages | Dominant downregulation observed[2] | Carrageenan-induced paw edema in rats | Potent reduction in paw inflammation[2] |
| Diamine-PEGylated Oleanolic Acid Derivative (OADP) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | >75% inhibition at 1 µg/mL[3] | TPA-induced acute ear edema in mice | 14% greater suppression of edema than diclofenac[3] |
Table 2: Metabolic Disease Modulation
| Compound/Derivative | In Vitro Assay | In Vitro Results (EC50) | In Vivo Model | In Vivo Results |
| Phenylpropanoic Acid Derivative 18 | PPARγ transactivation | 0.028 µM[4] | db/db mice (model for type 2 diabetes) | Lowered blood glucose more effectively than muraglitazar (B1676866) after 11 days of oral treatment[4] |
| Phenylpropanoic Acid Derivative 18 | PPARα transactivation | 7.22 µM[4] | db/db mice | (Data focused on glucose lowering) |
| Benzyloxyphenylpropanoic Acid Derivative QS-619 | Free Fatty Acid Receptor-1 (FFAR1) activation | Similar to reference agonist GW9508[5][6] | Diet-induced model of Type 2 Diabetes Mellitus | Demonstrated a hypoglycemic effect after 4 weeks of oral administration (30 mg/kg)[5][6] |
| Benzyloxyphenylpropanoic Acid Derivative QS-528 | Free Fatty Acid Receptor-1 (FFAR1) activation | Similar to reference agonist GW9508[5][6] | Diet-induced model of Type 2 Diabetes Mellitus | Showed hepatoprotective effects[5][6] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation and replication of the findings.
In Vitro Anti-inflammatory Assays
-
Cell Culture and Stimulation: RAW264.7 macrophage cells were cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1][2][3]
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent.[1][2][3]
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 in the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[2]
-
Cytokine Expression Analysis: The expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 were determined by Western blot analysis.[3]
In Vivo Anti-inflammatory Models
-
Carrageenan-Induced Paw Edema: Inflammation was induced in the hind paw of rats by injecting a carrageenan solution. The volume of the paw was measured at different time points to assess the anti-inflammatory effect of the test compounds.[2]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice were administered DSS in their drinking water to induce colitis. The severity of the disease was evaluated by monitoring body weight, stool consistency, and rectal bleeding.[1]
-
TPA-Induced Ear Edema: Acute inflammation was induced in the ear of mice by topical application of tetradecanoyl phorbol (B1677699) acetate (B1210297) (TPA). The thickness of the ear was measured to quantify the inflammatory response.[3]
In Vitro Metabolic Assays
-
PPAR Transactivation Assay: The ability of the compounds to activate Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) was assessed using a cell-based reporter gene assay.[4]
-
FFAR1 Activation Assay: The activation of the Free Fatty Acid Receptor-1 (FFAR1) was determined in vitro, with GW9508 used as a reference agonist.[5][6]
In Vivo Metabolic Models
-
db/db Mice Model: These mice have a mutation in the leptin receptor gene, leading to obesity and type 2 diabetes. They were used to evaluate the glucose-lowering effects of the compounds.[4]
-
Diet-Induced T2DM Model: Animals were fed a high-fat diet to induce a state of type 2 diabetes mellitus to test the hypoglycemic and hepatoprotective effects of the derivatives.[5][6]
Visualizing the Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of derivatives.
Caption: General experimental workflow from in vitro screening to in vivo efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
statistical analysis of structure-activity relationships for a series of propylphenylpropanoic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a series of propylphenylpropanoic acid derivatives, focusing on their structure-activity relationships (SAR) as peroxisome proliferator-activated receptor (PPAR) agonists. The data presented herein is crucial for understanding the therapeutic potential of this class of compounds in metabolic and inflammatory diseases.
Quantitative Analysis of PPAR Agonist Activity
The following table summarizes the in vitro functional activity of a novel phenylpropanoic acid derivative, (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-1,2,3-triazol-2-yl-propionic acid (compound 17j), as a dual agonist for human PPARα and PPARγ.[1] The data demonstrates the compound's high potency for both receptor subtypes.
| Compound ID | Structure | hPPARα EC50 (µM) | hPPARγ EC50 (µM) |
| 17j | (S)-3-{4-[3-(5-methyl-2-phenyl-oxazol-4-yl)-propyl]-phenyl}-2-1,2,3-triazol-2-yl-propionic acid | 0.013 | 0.061 |
EC50: Half-maximal effective concentration
In vivo studies have further demonstrated the therapeutic potential of compound 17j. In a ZDF female rat model, it was shown to decrease insulin, plasma glucose, and triglyceride levels.[1] Furthermore, in a human apolipoprotein A-1/CETP transgenic mouse model, administration of compound 17j resulted in increased hApoA1 and HDL-C, along with a reduction in plasma triglycerides.[1] These findings highlight the compound's potential for the treatment of dyslipidemia and type 2 diabetes.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective PPAR agonists within the phenylpropanoic acid class is heavily influenced by specific structural features. SAR studies have indicated that the nature of the substituent at the alpha-position of the carboxyl group is a key determinant of potency and selectivity for PPAR transactivation.[2] The incorporation of a heteroaryl group at this position, as seen in compound 17j, has been shown to significantly enhance agonist activity.[1]
Furthermore, the steric bulkiness of substituents on the distal benzene (B151609) ring plays a crucial role in modulating PPAR activity.[3] The discovery that a 4-adamantyl derivative exhibited significant PPARγ activity, in addition to PPARα/δ activity, prompted further exploration of structurally novel phenylpropanoic acid derivatives with potent adipocyte differentiation activity.[3]
Experimental Protocols
PPAR Transactivation Assay
Objective: To determine the functional potency of a test compound as a PPAR agonist.
Methodology:
-
Cell Culture and Transfection: COS-1 cells are seeded in 96-well plates and co-transfected with expression plasmids for the GAL4 DNA binding domain fused to the ligand-binding domain of human PPARα or PPARγ, and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.
-
Compound Treatment: Following transfection, the cells are treated with the test compound at various concentrations.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity) to account for variations in transfection efficiency. The EC50 values are then calculated from the dose-response curves.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animal Model: Male Wistar rats are used for this study.
-
Compound Administration: The test compound is administered orally or intraperitoneally at a specified dose.
-
Induction of Inflammation: After a predetermined time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for evaluating PPAR agonists.
References
- 1. Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(propylphenyl)propanoic Acid Analogs in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct peer-reviewed studies and replication data for 3-(propylphenyl)propanoic acid are not available in the public domain. This guide provides a comparative analysis of its close structural analogs, primarily focusing on the widely researched non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241) (2-(4-(2-methylpropyl)phenyl)propanoic acid), and other relevant phenylpropanoic acid derivatives. The information presented is based on existing experimental data for these analogs to infer the potential properties and performance of 3-(propylphenyl)propanoic acid.
Introduction
Phenylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory, analgesic, and antipyretic properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This guide compares the performance of ibuprofen and other phenylpropanoic acid derivatives to provide a framework for research and development involving novel analogs like 3-(propylphenyl)propanoic acid.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The main therapeutic targets of most phenylpropanoic acid-based NSAIDs are the cyclooxygenase enzymes, COX-1 and COX-2.[1][2]
-
COX-1: This enzyme is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that regulate normal physiological processes, including gastric mucus production and platelet aggregation.[1]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.[1]
The therapeutic anti-inflammatory effects of these compounds are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[2] The ratio of COX-1 to COX-2 inhibition is a critical factor in the safety profile of these drugs.[1]
Data Presentation: Comparative In Vitro COX Inhibition
The following table summarizes the in vitro cyclooxygenase inhibition data for ibuprofen and other propionic acid derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the enzyme.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference Compound(s) |
| Ibuprofen | ~15 | ~30 | ~0.5 | - |
| Flurbiprofen | ~0.5 | ~1.5 | ~0.33 | Ibuprofen |
| Ketoprofen | ~2.5 | ~5 | ~0.5 | Ibuprofen |
| Naproxen | ~2.5 | ~1.5 | ~1.67 | Ibuprofen |
| Compound 6h | 1.76 | 2.96 | 0.59 | Ibuprofen, Nimesulide |
| Compound 6l | 1.40 | 2.34 | 0.60 | Ibuprofen, Nimesulide |
*Compounds 6h and 6l are novel 2-(4-substitutedmethylphenyl)propionic acid derivatives from a specific study that showed better COX-1 and COX-2 inhibition compared to ibuprofen.[3]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the IC50 values of the test compounds against COX-1 and COX-2 enzymes.[1]
Methodology:
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin (B15479496) Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the compound concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of the test compounds.[1]
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the control group.
Mandatory Visualizations
Signaling Pathway of COX Inhibition
Caption: Proposed inhibitory action on the cyclooxygenase pathway.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
While direct experimental data on 3-(propylphenyl)propanoic acid remains elusive, the extensive research on its structural analogs, such as ibuprofen, provides a solid foundation for predicting its potential as a non-steroidal anti-inflammatory agent. The comparative data presented in this guide suggest that it would likely act as a COX inhibitor. Further in vitro and in vivo studies, following the outlined experimental protocols, are necessary to fully characterize the efficacy, selectivity, and safety profile of 3-(propylphenyl)propanoic acid and determine its therapeutic potential relative to existing NSAIDs.
References
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 4-Phenylpentanoic Acid
Comprehensive safety and logistical information for the handling and disposal of 4-Phenylpentanoic Acid, ensuring the protection of laboratory personnel and the integrity of research.
For researchers and scientists in the field of drug development, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Phenylpentanoic Acid (also known as Propylbenzene-(CH2)2-COOH). Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
4-Phenylpentanoic acid and structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] In some cases, related chemicals are suspected of being harmful if swallowed and may pose risks to fertility or unborn children.[3] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses meeting ANSI Z.87.1 standards.[4] A face shield may be required for tasks with a high risk of splashing.[3] | Protects against splashes and dust particles.[3] |
| Hand Protection | Nitrile or butyl rubber gloves.[3] | Provides a barrier against skin contact.[3] |
| Body Protection | A laboratory coat and long-sleeved clothing.[3] | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Work in a well-ventilated area, such as a chemical fume hood.[3] An N95-rated dust mask or higher may be necessary when handling the solid compound outside of a fume hood.[3] | Minimizes the inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of 4-Phenylpentanoic Acid from receipt to disposal. The following protocol outlines the key steps to be followed.
Experimental Protocol for Handling 4-Phenylpentanoic Acid
-
Receiving and Storage:
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Don the appropriate PPE as outlined in the table above.
-
Use a disposable weighing boat or paper to weigh the desired amount of the compound.
-
-
Dissolution and Reaction:
-
If the experimental procedure requires dissolving the compound, add the solvent to the vessel containing the pre-weighed solid.
-
Ensure the reaction is conducted in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the solution and any vapors that may be released.
-
-
Post-Reaction and Decontamination:
-
Upon completion of the experiment, decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work area within the fume hood with an appropriate solvent and cleaning materials.
-
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Protocol
-
Solid Waste:
-
Liquid Waste:
-
Any solvents used for cleaning or any solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for "Non-Halogenated Liquid Organic Waste."
-
Do not pour any liquid waste containing this chemical down the drain.
-
-
Empty Containers:
-
Empty containers that held 4-Phenylpentanoic Acid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[6]
-
After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided it is fully decontaminated and the label is defaced.
-
References
- 1. 4-Methyl-4-phenylpentanoic acid | C12H16O2 | CID 12423057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
